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6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide Documentation Hub

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  • Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
  • CAS: 182483-97-2

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

The following technical guide details the physicochemical profile, synthesis, and applications of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide , focusing on its critical role as a scaffold in medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide , focusing on its critical role as a scaffold in medicinal chemistry.

Executive Summary & Identity Profile

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents. Due to its specific substitution pattern—combining a hydrogen bond donor/acceptor motif (pyridone) with a reactive handle (chloride) and a functionalizable amide—it serves as a versatile building block for fragment-based drug discovery.

While the unsubstituted amide is often synthesized in situ or on-demand, its direct precursor, the carboxylic acid, is the primary commercial entry point.

Identity Data
ParameterDetail
Chemical Name 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Synonyms 2-Chloro-6-hydroxyisonicotinamide; 6-Chloro-2-hydroxypyridine-4-carboxamide
Primary Precursor CAS 6313-51-5 (Acid form: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid)
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Core Scaffold 2-Pyridone (2-Hydroxypyridine tautomer)
Structural Tautomerism

The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydro form generally predominates, which is critical for its hydrogen-bonding interactions in protein active sites.

Tautomerism Lactam 2-Oxo Form (Lactam) (Dominant in Polar Solvents) Lactim 2-Hydroxy Form (Lactim) (Minor Tautomer) Lactam->Lactim Tautomerization Lactim->Lactam

Caption: Tautomeric equilibrium favoring the 2-oxo species, essential for donor-acceptor recognition.

Synthetic Pathway & Methodology

The synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is typically achieved via a two-step sequence starting from 2,6-dichloroisonicotinic acid . This route ensures regioselective installation of the oxygen functionality while preserving the 6-chloro handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Step 1: Regioselective Hydrolysis

The starting material, 2,6-dichloroisonicotinic acid (CAS 5398-44-7), undergoes nucleophilic aromatic substitution with hydroxide. The reaction is driven by the electron-deficient nature of the pyridine ring.

  • Reagents: 2N NaOH (aq).

  • Conditions: Reflux (100–130 °C) for 12–16 hours.

  • Workup: Acidification with 6N HCl precipitates the product.[1]

  • Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5 ).[2][3]

Step 2: Amidation

The carboxylic acid is converted to the primary amide. Direct reaction with ammonia can be sluggish; activation via an acid chloride or mixed anhydride is preferred.

  • Activation: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) with catalytic DMF.

  • Amidation: Treatment with aqueous or anhydrous Ammonia (NH₃).

  • Alternative: Coupling reagents (HATU/EDC) with NH₄Cl for milder conditions.

Synthesis SM 2,6-Dichloroisonicotinic Acid (CAS 5398-44-7) Step1 Hydrolysis (2N NaOH, Reflux) SM->Step1 Inter 6-Chloro-2-oxo-1,2-dihydropyridine- 4-carboxylic acid (CAS 6313-51-5) Step1->Inter Step2 Amidation (1. SOCl2, 2. NH3) Inter->Step2 Product 6-Chloro-2-oxo-1,2-dihydropyridine- 4-carboxamide (Target) Step2->Product

Caption: Synthetic route from commercially available 2,6-dichloroisonicotinic acid to the target amide.

Applications in Drug Discovery[7][8]

This scaffold is highly valued for its ability to mimic peptide bonds and interact with kinase hinge regions.

Kinase Inhibition (p38 MAP Kinase)

The 2-pyridone motif serves as a bioisostere for the hinge-binding region of ATP. The "donor-acceptor" hydrogen bonding pattern (NH donor, C=O acceptor) is complementary to the backbone residues of many kinases.

  • Mechanism: The 6-chloro group allows for the introduction of hydrophobic aryl groups (via Suzuki coupling) to access the "selectivity pocket" of the kinase.

  • Utility: Development of anti-inflammatory agents targeting the p38 pathway.

Antiviral Therapeutics

Recent patent literature (e.g., WO2024178004) highlights the use of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives as inhibitors of viral proteases. The carboxamide group can be further modified to engage catalytic cysteines or serines in viral enzymes.

Fragment-Based Screening

Due to its low molecular weight (<200 Da) and high ligand efficiency, the amide is an ideal "fragment" for X-ray crystallographic screening. It binds efficiently to polar sub-pockets, allowing researchers to "grow" the molecule from the 6-position.

Analytical Characterization

To validate the identity of the synthesized amide, the following analytical signatures are diagnostic:

MethodDiagnostic SignalNote
¹H NMR (DMSO-d₆) δ ~11.0–12.0 ppm (br s, 1H): Pyridone NHConfirms 2-oxo tautomer.
δ ~7.5–8.5 ppm (br s, 2H): Amide NH₂Typical primary amide signals.
δ ~6.5–7.0 ppm (s, 2H): Aromatic CHC3 and C5 protons (singlets or meta-coupled).
LC-MS (ESI) [M+H]⁺ = 173/175 Characteristic 3:1 chlorine isotope pattern.
IR Spectroscopy ~1650–1690 cm⁻¹: Amide I bandStrong carbonyl stretch (C=O).

Safety & Handling (SDS Summary)

While specific toxicological data for the amide may be limited, data for the precursor (CAS 6313-51-5) suggests the following precautions:

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis of Precursor (Acid)

    • Therapeutic compounds.[1][4][5] (2024).[1] Patent WO2024178004A2.[1] Link[1]

    • Method G: Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (B-1).
  • Commercial Availability (Acid Precursor)

    • 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5).[2][3] BLD Pharm. Link

  • Structural Context (Pyridone Tautomerism)

    • Tautomerism in 2-hydroxypyridines. IUPAC Gold Book. Link

  • Kinase Inhibitor Applications: Pyridone-based kinase inhibitors. Journal of Medicinal Chemistry (General Reference).

Sources

Exploratory

An In-depth Technical Guide on the Tautomeric Equilibrium of 6-Chloro-2-hydroxypyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a cornerstone of heterocyclic chemistry, pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tautomeric equilibrium between the hydroxy and pyridone forms of substituted pyridines is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of numerous pharmaceutical compounds. This guide provides a detailed examination of the tautomerism of a specific, complex derivative: 6-chloro-2-hydroxypyridine-4-carboxamide. While direct experimental data on this exact molecule is not extensively published, this document synthesizes established principles from analogous systems to build a robust predictive framework. We will explore the theoretical underpinnings of its equilibrium, detail rigorous experimental and computational protocols for its characterization, and discuss the anticipated influence of substituents and solvent environments. This guide is designed to be a practical and authoritative resource for scientists engaged in the research and development of novel therapeutics based on the pyridinone scaffold.

Introduction: The Significance of Tautomerism in Pyridine Scaffolds

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon in medicinal chemistry.[1] For 2-hydroxypyridine derivatives, a well-established lactam-lactim equilibrium exists between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms.[2] This equilibrium is not merely an academic curiosity; it dictates crucial molecular properties including aromaticity, dipole moment, hydrogen bonding capability, and lipophilicity.[1][3] Consequently, understanding and controlling this tautomeric balance is paramount in drug design, as the predominant tautomer in a physiological environment will define the molecule's interaction with its biological target.

The title compound, 6-chloro-2-hydroxypyridine-4-carboxamide, incorporates key substituents that are expected to modulate this equilibrium in a nuanced manner. The electron-withdrawing chloro group at the 6-position and the hydrogen-bonding carboxamide group at the 4-position introduce electronic and steric effects that necessitate a dedicated investigation.[4][5] This guide provides the foundational knowledge and practical methodologies to dissect and harness the tautomeric behavior of this and related compounds.

The Tautomeric Equilibrium of 6-Chloro-2-hydroxypyridine-4-carboxamide

The central equilibrium for this molecule involves the interconversion between the aromatic 6-chloro-2-hydroxypyridine-4-carboxamide (the "hydroxy" or "enol" form) and the non-aromatic 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (the "pyridone" or "keto" form).

Caption: Workflow for UV-Vis spectroscopic determination of tautomeric ratio.

Protocol for UV-Vis Analysis:

  • Reference Compounds: Synthesize or procure "locked" tautomers: the O-methyl derivative (2-methoxy) to represent the hydroxy form and the N-methyl derivative (1-methyl-2-pyridone) to represent the pyridone form. [6]2. Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the target compound and the two reference compounds in the solvent of interest.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for all three solutions from approximately 200-400 nm.

  • Data Analysis: The spectrum of the target compound will be a composite of the two tautomeric forms. By using the molar absorptivity coefficients (ε) determined from the locked reference compounds at a specific wavelength (λ), the equilibrium constant (KT) can be calculated using simultaneous equations derived from the Beer-Lambert law. [7][8]

Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting tautomeric stability and complementing experimental data. [9][10]

Caption: Workflow for computational (DFT) analysis of tautomeric equilibrium.

Protocol for DFT Calculation:

  • Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Methodology:

    • Construct the 3D structures of both the hydroxy and pyridone tautomers.

    • Perform geometry optimization and frequency calculations using a suitable level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p). [10][11] * Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies. [12]3. Solvent Modeling: To simulate solution-phase behavior, apply an implicit solvent model like the Polarizable Continuum Model (PCM). [1][13]4. Energy Analysis: The key output is the Gibbs free energy (G) for each tautomer. The difference in free energy (ΔG = Gpyridone - Ghydroxy) is used to calculate the theoretical equilibrium constant: KT = exp(-ΔG/RT). [12]Computational studies on the parent 2-hydroxypyridine system show a small energy difference between tautomers in the gas phase, which is significantly altered by solvent models. [10][14]

Implications for Drug Development

The ability to predict and control the tautomeric state of 6-chloro-2-hydroxypyridine-4-carboxamide is critical for its development as a potential therapeutic agent.

  • Receptor Binding: The two tautomers present different hydrogen bonding patterns and shapes. The predominant form will dictate the binding affinity and orientation within a target protein's active site.

  • Physicochemical Properties: The pyridone form is typically more polar and less lipophilic than the hydroxy form. This directly impacts solubility, membrane permeability (ADME properties), and formulation characteristics.

  • Metabolic Stability: The different electronic structures of the tautomers can lead to different sites of metabolic attack by enzymes such as cytochrome P450.

Conclusion

The tautomeric equilibrium of 6-chloro-2-hydroxypyridine-4-carboxamide is a complex interplay of substituent effects and environmental factors. While the pyridone form is expected to dominate in polar, aqueous environments typical of physiological conditions, the hydroxy form may be significant in non-polar microenvironments, such as receptor binding pockets or during membrane transit. A comprehensive characterization using the spectroscopic and computational methods detailed in this guide is essential. By understanding the principles that govern this equilibrium, researchers can rationally design more effective, safe, and bioavailable drugs based on this versatile chemical scaffold.

References

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. AIP Publishing. Available at: [Link]

  • 2-Pyridone - Wikipedia. Wikipedia. Available at: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22, 144-158. Available at: [Link]

  • El-Sayed, T. I., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. Available at: [Link]

  • El-Sayed, T. I., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. Available at: [Link]

  • Ashok, K., & Ray, N. K. (1994). Parametric method three (PM3) study of the tautomerization of 2-pyridone systems. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(2), 163-168. Available at: [Link]

  • El-Sayed, T. I., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available at: [Link]

  • Forlani, L. et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

  • 2-Pyridone tautomer ratio - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • Hansen, P. E., Darugar, V., & Vakili, M. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Available at: [Link]

  • Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. Royal Society of Chemistry. Available at: [Link]

  • Behrman, E. J., & Peterson, M. L. (2010). Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free 6-chloro-5-hydroxy-2-pyridone tautomer. Acta Crystallographica Section C, 66(Pt 10), o480-o485. Available at: [Link]

  • Varela, M. et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3634-3641. Available at: [Link]

  • Couto, T. B. et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2539-2545. Available at: [Link]

  • Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Semantic Scholar. Available at: [Link]

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Netzsch. Available at: [Link]

  • Hansen, P. E., Darugar, V., & Vakili, M. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Available at: [Link]

  • Predicting Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.pr@UCLouvain. Available at: [Link]

  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(22), 4995-5004. Available at: [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available at: [Link]

  • Keto–enol tautomerism modulates the photoluminescent sensing of ketones by terpyridine derivatives. SSRN. Available at: [Link]

  • Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. Available at: [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available at: [Link]

  • Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2789-2794. Available at: [Link]

  • Schlegel, H. B., P. v. R. Schleyer, and J. A. Pople. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Schlegel Group - Wayne State University. Available at: [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Available at: [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5451. Available at: [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. Available at: [Link]

Sources

Foundational

Technical Guide: The 2-Oxo-1,2-dihydropyridine-4-carboxamide Scaffold

The 2-oxo-1,2-dihydropyridine-4-carboxamide (also known as 2-pyridone-4-carboxamide) is a privileged scaffold in medicinal chemistry, valued for its ability to function as a polar, hydrogen-bonding isostere of benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxo-1,2-dihydropyridine-4-carboxamide (also known as 2-pyridone-4-carboxamide) is a privileged scaffold in medicinal chemistry, valued for its ability to function as a polar, hydrogen-bonding isostere of benzamide and isonicotinamide.

This technical guide analyzes its structural utility, synthetic accessibility, and application in modern drug discovery, specifically within kinase inhibition and metabolic regulation.[1]

Executive Summary

The 2-oxo-1,2-dihydropyridine-4-carboxamide scaffold represents a strategic "fragment" in drug design. Unlike lipophilic phenyl rings, this heterocyclic core provides a fixed hydrogen bond donor/acceptor motif (the lactam) while maintaining planarity. It is metabolically robust—often serving as the terminal oxidation product of pyridine metabolism (e.g., NAD+ catabolism)—making it an attractive template for designing metabolically stable drugs with improved aqueous solubility.

Key Value Propositions:

  • Bioisosterism: Mimics the geometry of isonicotinamide but with distinct electronic properties.[1]

  • Solubility: The lactam motif lowers LogP compared to benzene analogs.[1]

  • Binding Vectors: Provides a "dual-face" recognition surface: the amide side chain (variable) and the invariant lactam core (H-bond donor at N1, acceptor at O2).

Structural & Physicochemical Rationale[2][3]

Tautomeric Dominance

A critical design consideration is the tautomeric equilibrium.[1] While often drawn as 2-hydroxypyridine, the 2-pyridone (lactam) tautomer is energetically favored in both solution and solid states. This dictates its binding mode: the N1 position acts as a Hydrogen Bond Donor (HBD), and the C2-Carbonyl acts as a Hydrogen Bond Acceptor (HBA).

Tautomerism cluster_properties Physicochemical Impact node1 2-Hydroxypyridine Form (Lactim - Minor) Aromatic character high OH = Donor node2 2-Pyridone Form (Lactam - Dominant) NH = Donor C=O = Acceptor node1->node2  Equilibrium   (Favored in biological media) prop1 High Polarity (Lower LogP) node2->prop1 prop2 Metabolic Stability (Resistant to CYP oxidation) node2->prop2

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, critical for pharmacophore modeling.

Binding Mode Analysis

In kinase inhibitors, this scaffold often binds to the hinge region.[1] The lactam N-H and C=O mimic the hydrogen bonding pattern of the adenine ring of ATP.

  • C2=O: Accepts H-bond from the backbone NH of the kinase hinge.[1]

  • N1-H: Donates H-bond to the backbone Carbonyl of the kinase hinge.

  • C4-Carboxamide: Extends into the solvent-exposed region or a ribose-binding pocket, allowing for solubility-enhancing substitutions.

Medicinal Chemistry Applications

Case Study: Endothelial Lipase (EL) Inhibition

A definitive application of this scaffold was identified in the search for selective Endothelial Lipase inhibitors. Researchers identified N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide as a potent hit (


 nM).[2]
  • Mechanism: The 2-pyridone core provides a rigid linker that positions the hydrophobic tail (dichlorophenyl) into the lipophilic pocket of the enzyme, while the polar head group interacts with the catalytic site.

  • Optimization: The 1-methyl substitution locks the tautomer in the oxo-form, preventing aromatization and ensuring consistent binding geometry.[1]

Metabolic Context: The "Uremic Toxin" Factor

The molecule N-methyl-2-pyridone-4-carboxamide (2PY) is a major end-product of Nicotinamide (Vitamin B3) catabolism.[3]

  • Drug Design Implication: Because the body actively produces this scaffold as a waste product to be excreted, drugs containing this core often exhibit excellent renal clearance and high metabolic stability (as the ring is already oxidized).

  • Toxicity Warning: Accumulation of 2PY is associated with uremic toxicity in kidney failure.[1] Drug candidates with this core must be evaluated for clearance in renally impaired models to avoid "metabolite stacking."[1]

Experimental Protocols

Synthetic Workflow: 4-Carboxamide Construction

The synthesis of the 4-carboxamide derivative is less trivial than the 3-isomer (nicotinamide) due to the electronic properties of the pyridine ring. The following protocol utilizes 2-hydroxypyridine-4-carboxylic acid (commercially available) as the starting material.

Objective: Synthesis of N-substituted-2-oxo-1,2-dihydropyridine-4-carboxamide.

StepReagentConditionsPurpose
1 2-Hydroxypyridine-4-carboxylic acid

(Thionyl Chloride), Cat. DMF, Reflux, 2h
Formation of acid chloride (in situ). Note: The lactam OH may also chlorinate to 2-chloropyridine depending on conditions.[1]
2 Primary Amine (

)

(Triethylamine), DCM,

Amide coupling.
3 Aqueous Acid Hydrolysis

(aq), Reflux (if 2-Cl formed)
Hydrolysis of 2-chloropyridine back to 2-pyridone (if necessary).
Alt HATU / DIPEADMF, RT, 16hDirect amide coupling (avoids chlorination of the lactam). (Recommended)
Detailed Protocol (Direct Coupling Method)
  • Activation: Dissolve 2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the desired amine (

    
    , 1.1 eq). Stir the reaction mixture at room temperature for 12–16 hours under 
    
    
    
    atmosphere.
  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine and DIPEA), saturated

    
    , and brine.
    
    • Note: If the product is highly polar (due to the pyridone), it may remain in the aqueous phase. In this case, evaporate DMF directly and purify via Reverse-Phase HPLC.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Assay: Solubility & Stability Screen

Since this scaffold is often selected to improve physicochemical properties, a comparative assay against a phenyl-analog is standard.[1]

Protocol:

  • Prepare 10 mM DMSO stocks of the Pyridone-4-carboxamide analog and its Benzamide isostere.[1]

  • Kinetic Solubility: Spike into PBS (pH 7.4) to a final concentration of 100

    
    . Incubate for 24h at 
    
    
    
    with shaking. Filter and analyze via LC-MS/MS.
  • Microsomal Stability: Incubate 1

    
     compound with human liver microsomes (HLM) + NADPH. Sample at 0, 15, 30, 60 min.[1]
    
    • Expectation: The pyridone scaffold should show superior stability (>60 min

      
      ) compared to electron-rich phenyl rings prone to hydroxylation.
      

Visualizing the Synthetic Logic

Synthesis start Starting Material: 2-Hydroxypyridine-4-carboxylic acid path1 Path A: Acid Chloride (SOCl2, Reflux) start->path1 Risk of 2-Cl formation path2 Path B: Direct Coupling (HATU, DIPEA, DMF) start->path2 Mild conditions (Preferred) inter Intermediate: Activated Ester / Acid Chloride path1->inter path2->inter product Target Scaffold: 2-oxo-1,2-dihydropyridine-4-carboxamide inter->product + Amine amine Reagent: Functionalized Amine (R-NH2) amine->product

Figure 2: Synthetic pathways for accessing the 4-carboxamide scaffold. Path B is preferred to maintain the lactam integrity.

References

  • Endothelial Lipase Inhibition: ACS Medicinal Chemistry Letters, Vol. 9, No. 7, 2018.[1] (Identifies N-substituted-2-oxo-1,2-dihydropyridine-4-carboxamide as a potent inhibitor).

  • Metabolic Context (NAD+): The Journal of Organic Chemistry, Vol 24, No. 2, 1959.[1] (Early synthesis and characterization of 1-methyl-2-pyridone-4-carboxamide).

  • Scaffold Utility (Met Kinase): Journal of Medicinal Chemistry, 2009, 52(5), 1251-1254. (Discusses BMS-777607 and the solubility benefits of the pyridone core).

  • Uremic Toxicity: British Journal of Nutrition, Vol 63.[1] (Discusses Methyl-2-pyridone-4-carboxamide as a niacin metabolite and uremic marker).

Sources

Exploratory

Molecular weight and formula of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Abstract This technical guide provides a comprehensive overview of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the fundamental physicochemical properties, including molecular weight and formula, and presents a putative chemical structure. Furthermore, this guide outlines generalized, yet detailed, experimental protocols for its synthesis, purification, and characterization based on established methodologies for analogous 2-pyridone derivatives. Spectroscopic expectations for this molecule are also discussed, providing a foundational understanding for researchers and scientists in the field.

Chemical Identity and Physicochemical Properties

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a substituted pyridone derivative. The core structure is a dihydropyridine ring bearing an oxo group at the 2-position, a chlorine atom at the 6-position, and a carboxamide functional group at the 4-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for further chemical elaboration.

Molecular Structure and Formula

The chemical structure of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is presented below. Based on this structure, the molecular formula is determined to be C₆H₅ClN₂O₂ .

Caption: Chemical structure of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide.

Quantitative Data Summary

The key quantitative data for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide are summarized in the table below. The molecular weight is calculated based on the determined molecular formula.

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₂(Calculated)
Molecular Weight172.57 g/mol [1][2][3]
Monoisotopic Mass172.00395 Da(Calculated)

Synthesis and Purification

While a specific, optimized synthesis for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methods for analogous compounds. A common and effective approach involves the amidation of the corresponding carboxylic acid precursor, 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the synthesis of the carboxylic acid precursor followed by its conversion to the target carboxamide.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Amidation cluster_2 Purification A Starting Materials (e.g., Ethyl 4-chloroacetoacetate) B Cyclocondensation Reaction A->B C 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid B->C D Activation of Carboxylic Acid (e.g., with Thionyl Chloride) C->D E Reaction with Ammonia Source D->E F 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (Crude Product) E->F G Recrystallization F->G H Pure Product G->H

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Disclaimer: This is a generalized protocol and may require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid

This precursor can be synthesized via various multi-component reactions common in pyridine chemistry. One potential route involves the condensation of a β-ketoester with an ammonia source and a suitable three-carbon component under acidic or basic conditions.

Step 2: Amidation of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid

  • Activation of the Carboxylic Acid:

    • Suspend 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Reaction with an Ammonia Source:

    • Dissolve the crude acyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide.

Experimental Protocol: Purification

Purification of the crude product is critical to obtain material of high purity for subsequent applications. Recrystallization is a highly effective method for this class of compounds.

  • Solvent Selection:

    • Screen various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures thereof) to identify a suitable system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Structural Characterization

The identity and purity of the synthesized 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone ring and the amide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, oxo, and carboxamide groups. Aromatic protons will likely appear in the downfield region (δ 6.0-8.5 ppm).[5][6] The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule. The carbonyl carbons of the pyridone and carboxamide groups will be the most downfield signals (typically >160 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Around 3400-3200 cm⁻¹ (from the amide and pyridone N-H).

  • C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the amide and pyridone carbonyl groups.[7][8]

  • C=C and C=N stretching: In the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

  • Electron Impact (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[9]

  • Electrospray Ionization (ESI-MS): This softer ionization technique should clearly show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 172.57 g/mol .

Conclusion

This technical guide has provided a detailed overview of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, a compound with significant potential in chemical and pharmaceutical research. By consolidating information on its chemical properties, proposing a viable synthetic route, and outlining standard characterization techniques, this document serves as a valuable resource for scientists and researchers. The provided protocols, while generalized, offer a solid foundation for the successful synthesis and characterization of this and related pyridone derivatives.

References

  • Bouchoux, G., et al. (2012). 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability. PubMed. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-nitroaniline. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • Inxight Drugs. (n.d.). 5-CHLORO-2-NITROANILINE. Available at: [Link]

  • SciELO. (2016). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Overview infrared spectra of 2-pyridone·(H2O)n, n = 1−4, in the hydride stretching range. Available at: [Link]

  • Ataman Kimya. (n.d.). O-CHLORO-P-NITROANILINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitroaniline. PubChem. Available at: [Link]

  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Available at: [Link]

  • PubMed. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Available at: [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Available at: [Link]

  • ChemRxiv. (n.d.). Solid-Phase Synthesis of Diverse Macrocycles By Regiospecific 2-Pyridone Formation. Available at: [Link]

  • Oxford Academic. (2006). Electronic Properties and π-π* Absorption Spectrum of 2-Pyridone. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of pyridones I. Available at: [Link]

  • Amanote Research. (n.d.). Infrared Spectra of 2-Pyridone and 4-Pyridone. Available at: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: [Link]

  • Vaia. (n.d.). The proton NMR spectrum of 2-pyridone gives the chemical shifts shown. Available at: [Link]

  • Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • Canadian Journal of Chemistry. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-pyridone. Available at: [Link]

  • ACS Publications. (2009). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Crystal Growth & Design. Available at: [Link]

  • ACS Publications. (1969). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations1. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development. Available at: [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-2-PYRIDINECARBOXAMIDE. Available at: [Link]

  • Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

Sources

Foundational

Difference between 2-hydroxypyridine and 2-pyridone tautomers

Executive Summary The tautomeric equilibrium between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) represents a classic yet critical paradigm in heterocyclic chemistry.[1] While often treated as a textbook curiosity, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) represents a classic yet critical paradigm in heterocyclic chemistry.[1] While often treated as a textbook curiosity, the distinction governs the efficacy of fragment-based drug design, the accuracy of nucleobase modeling, and the mechanism of bifunctional organocatalysis.

This guide moves beyond basic definitions to address the operational challenges researchers face: controlling the equilibrium in solution, distinguishing tautomers via spectroscopy, and exploiting specific tautomeric forms for ligand-target binding.[1]

The Tautomeric Equilibrium: Mechanistic Drivers[1]

The 2-hydroxypyridine/2-pyridone system is a lactam-lactim triad.[1][2] Unlike simple keto-enol systems (where the keto form is almost exclusively favored), this system is highly sensitive to environmental factors due to the competing drivers of aromaticity and dipolar stabilization .[1]

Thermodynamic Landscape

The equilibrium constant (


) is dictated by the phase and solvent dielectric constant (

).[1]
  • Gas Phase (The Aromaticity Driver): In isolation, 2-HPY is favored (

    
    ).[1]
    
    • Reasoning: 2-HPY retains the full

      
       aromatic sextet of pyridine. 2-PY, while still aromatic (via amide resonance), suffers from a slight disruption of the cyclic 
      
      
      
      -system and charge separation penalty.[1]
  • Liquid/Solid Phase (The Dipole Driver): In polar solvents and the solid state, 2-PY is favored (

    
     in water).[1][3]
    
    • Reasoning: 2-PY possesses a large dipole moment (

      
       D) compared to 2-HPY (
      
      
      
      D).[1] Polar solvents stabilize the charge-separated resonance form of the lactam.[1] In the solid state, 2-PY forms robust intermolecular hydrogen-bonded dimers (similar to DNA base pairs), providing significant lattice stabilization.[1]
Visualization of Environmental Control

The following diagram illustrates the phase-dependent switching mechanism.

Tautomer_Equilibrium cluster_solid Solid State / Concentrated Solution HPY 2-Hydroxypyridine (Lactim Form) Favored in Gas Phase PY 2-Pyridone (Lactam Form) Favored in Liquid/Solid HPY->PY High Dielectric Solvent (Stabilizes Dipole) PY->HPY Gas Phase / Non-polar (Aromaticity Dominates) Dimer 2-Pyridone Dimer (Dual H-Bonding) PY->Dimer Self-Association

Figure 1: Environmental influence on the lactam-lactim equilibrium.[1] The high dipole of 2-pyridone drives the equilibrium toward the lactam form in polar media.[1]

Structural & Physical Characterization

Accurate identification of the dominant tautomer is a prerequisite for structure-activity relationship (SAR) studies.[1]

Spectroscopic Fingerprints (Table)
Feature2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)Mechanistic Note

H NMR (NH/OH)
Sharp singlet (if visible), usually exchangeable.[1]Broad singlet,

11.0–13.5 ppm.[1]
Amide proton is highly deshielded due to anisotropy and H-bonding.

C NMR (C2)

158–162 ppm (C-O character).[1]

162–166 ppm (C=O character).[1]
C=O is typically more deshielded than C-O(Ar).[1]

C NMR (C3/C5)
Shifts resemble pyridine.[1]Significant shielding (upfield shift).[1]Increased electron density at

-positions in enaminone system.[1]
IR Spectroscopy

~3500-3600 cm

(sharp).[1]

~1650-1680 cm

(strong).[1]
The amide carbonyl stretch is the definitive diagnostic band.[1]
X-Ray Crystallography C-O bond length ~1.35 Å.C=O bond length ~1.24 Å.[1]Double bond character is localized in the lactam form.[1]
Experimental Protocol: NMR Determination

Use this protocol to determine the


 of a new derivative.
  • Solvent Selection: Prepare samples in both DMSO-

    
      (favors lactam) and CDCl
    
    
    
    (may allow observation of lactim or equilibrium shift, though lactam often persists).[1]
  • Concentration: Run at low concentration (<5 mM) to minimize dimerization effects, which artificially stabilize the lactam form.

  • Acquisition:

    • Acquire

      
      H NMR with sufficient relaxation delay (
      
      
      
      s) to integrate the N-H/O-H signals accurately.
    • Look for

      
       coupling constants. In 2-pyridone, the coupling pattern is distinct due to the loss of full aromatic symmetry.[1]
      
  • Validation: If ambiguous, acquire

    
    N-HMBC. The pyridone nitrogen (
    
    
    
    ~150-170 ppm) differs significantly from the pyridine-like nitrogen (
    
    
    ~240-300 ppm relative to liq.[1] NH
    
    
    ).

Implications in Drug Design & Medicinal Chemistry[2][4][5]

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenyl rings or amides.[1][2]

Bioisosterism and Binding Modes
  • Donor-Acceptor (D-A) Motif: 2-Pyridone presents a rigid Hydrogen Bond Donor (NH) and Acceptor (C=O) on adjacent atoms.[1] This mimics the peptide bond geometry but within a stable ring, making it ideal for binding to kinase hinge regions.[1]

  • Solubility: Replacing a phenyl ring with 2-pyridone significantly lowers logP and improves aqueous solubility due to the high polarity.[1]

  • Metabolic Stability: The 2-pyridone ring is generally resistant to oxidative metabolism compared to electron-rich phenyl rings.[1]

Case Study: Kinase Inhibitors

Many kinase inhibitors (e.g., Palbociclib , Trametinib ) utilize the 2-pyridone motif (or fused analogs) to interact with the ATP-binding pocket.[1] The lactam form is required for the specific H-bond network with the hinge region backbone.[1]

Binding_Mode cluster_binding Kinase Hinge Binding Interaction Enzyme Enzyme Backbone (Hinge Region) Drug 2-Pyridone Scaffold (Inhibitor) Enzyme->Drug H-Bond (NH ... O=C) Drug->Enzyme H-Bond (C=O ... HN) Note Critical Requirement: Must exist as Lactam tautomer to maintain D-A pattern

Figure 2: The Donor-Acceptor (D-A) motif of 2-pyridone allows precise anchoring to protein backbones, mimicking peptide interactions.[1]

Synthetic Utility: Bifunctional Catalysis

Beyond being a substrate, 2-pyridone serves as a bifunctional organocatalyst .[1]

Mechanism of Action

The 2-pyridone/2-hydroxypyridine tautomerization allows the molecule to act simultaneously as a Brønsted acid and a Brønsted base.[1] This "proton shuttle" mechanism is utilized in:

  • Mutarotation of sugars.

  • Aminolysis of esters: The 2-pyridone coordinates the amine (via C=O) and the ester carbonyl (via N-H), lowering the activation energy for tetrahedral intermediate formation.[1]

References

  • Beak, P., et al. (1976).[1] Equilibration studies.[1][3][4][5] Protomeric equilibria of 2- and 4-hydroxypyridines. Journal of the American Chemical Society.[1] Link

  • Katritzky, A. R., et al. (2010).[1] Tautomerism in drug discovery.[1] Journal of Computer-Aided Molecular Design.[1] Link

  • Wang, L., & Zipse, H. (2016).[1] Bifunctional Catalysis of Ester Aminolysis.[1][6] Liebigs Annalen.[1] Link

  • Cui, Q., et al. (2021).[1][7] Pyridones in drug discovery: Recent advances.[1][8] Bioorganic & Medicinal Chemistry Letters.[1][8] Link

  • Glaser, R., et al. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Molecules.[1][3][8][4][5][6][7][9][10][11][12] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide from citric acid

Application Note: Scalable Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (also known as 2-chloro-6-hydroxyisonicotinamide) starting from citric acid . This scaffold is a critical intermediate in the development of antiviral therapeutics (structural analogs to Favipiravir/T-705) and novel agrochemicals.

The synthesis is broken down into four distinct phases, prioritizing industrial safety, yield optimization, and intermediate purity. Special emphasis is placed on the regioselective hydrolysis in the final step, a common bottleneck in process chemistry.

Retrosynthetic Analysis & Pathway

The synthesis leverages the classic "Citrazinic Acid Route," transforming an abundant bio-based feedstock (citric acid) into a highly functionalized pyridine core.

The Logic of the Pathway:

  • Cyclization: Citric acid is cyclized with urea to form the pyridone core (Citrazinic acid).

  • Aromatization/Chlorination: The dihydroxy/dioxo core is converted to the dichloro-aromatic system using phosphorus oxychloride (

    
    ).
    
  • Amidation: The carboxylic acid is converted to the amide before the final hydrolysis to prevent side reactions involving the sensitive amide group during the harsh chlorination step.

  • Desymmetrization: Controlled hydrolysis desymmetrizes the 2,6-dichloro core to yield the target mono-chloro-mono-oxo species.

Figure 1: Step-wise synthetic pathway from Citric Acid to the Target Amide.

Detailed Experimental Protocols

Phase 1: Synthesis of Citrazinic Acid

Objective: Cyclization of citric acid to form the pyridine ring.

Reagents:

  • Citric Acid Monohydrate (1.0 eq)

  • Urea (2.0 eq)

  • Solvent: None (Melt reaction) or Water (Hydrothermal)

Protocol (Melt Method - Scalable):

  • Mix Citric Acid (100 g) and Urea (60 g) in a round-bottom flask.

  • Heat the mixture to 130°C . The solids will melt into a clear liquid.

  • Continue heating to 160°C . The reaction becomes exothermic; ammonia gas and water vapor are evolved.

    • Critical Control Point: Ensure efficient venting of ammonia.

  • Maintain at 160°C for 2 hours until the mass solidifies into a greenish-yellow solid.

  • Cool to 80°C and add hot water (500 mL). Stir to break up the solid.

  • Adjust pH to 1-2 with conc. HCl to ensure the acid form precipitates fully.

  • Filter, wash with water, and dry.

    • Expected Yield: 70–80%

    • Appearance: Yellowish powder.

Phase 2: Chlorination to 2,6-Dichloroisonicotinic Acid

Objective: Conversion of the dihydroxy groups to chloro groups. This is the most hazardous step.

Reagents:

  • Citrazinic Acid (dried)[1][2]

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent)[1][3]
    
  • Tetraethylammonium chloride (TEAC) (Catalyst, 1.0 eq)

Protocol:

  • In a reactor equipped with a reflux condenser and caustic scrubber (for HCl/vapors), charge Citrazinic Acid (50 g) and TEAC (53 g).

  • Slowly add

    
     (200 mL).
    
  • Heat slowly to reflux (130–140°C ).

  • Maintain reflux for 12–16 hours. The suspension will turn into a dark, clear solution.

  • Quenching (High Risk):

    • Cool the reaction mass to 60°C.

    • Remove excess

      
       via vacuum distillation (if possible) to reduce waste volume.
      
    • Pour the residue slowly onto crushed ice (1 kg) with vigorous stirring. Exothermic reaction!

  • Extract the aqueous mixture with Ethyl Acetate (3 x 300 mL).

  • Dry organic layer (

    
    ) and concentrate.[1]
    
    • Expected Yield: 85–90%

    • Data: 2,6-Dichloroisonicotinic acid (White solid).[1]

Phase 3: Amidation to 2,6-Dichloroisonicotinamide

Objective: Installation of the carboxamide group.[3]

Protocol:

  • Suspend 2,6-Dichloroisonicotinic acid (40 g) in Thionyl Chloride (

    
    , 120 mL).
    
  • Reflux for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and solution is clear.
  • Evaporate excess

    
     under vacuum to obtain the acid chloride (yellow oil/solid).
    
  • Dissolve the residue in dry Dichloromethane (DCM, 200 mL).

  • Cool to 0°C .

  • Sparge with Ammonia gas (

    
    ) or add aqueous Ammonium Hydroxide (28%) dropwise while maintaining temperature <10°C.
    
  • Stir for 1 hour. The product precipitates.[2]

  • Filter and wash with cold water.

    • Expected Yield: 90–95%

Phase 4: Selective Hydrolysis (The Desymmetrization)

Objective: Controlled hydrolysis of one chlorine atom to yield the target.

Mechanism: Nucleophilic Aromatic Substitution (


). The amide group at C4 activates the C2/C6 positions.

Protocol:

  • Suspend 2,6-Dichloroisonicotinamide (20 g) in 2M NaOH (100 mL, ~2.0 eq).

  • Heat to 80–90°C .

    • Monitoring: Use HPLC to monitor the disappearance of the dichloro starting material and the appearance of the mono-chloro product.

    • Stop Condition: Stop immediately when the starting material is <1% to prevent double hydrolysis (which leads back to citrazinic amide).

  • Cool to room temperature.

  • Acidify carefully with 2M HCl to pH 3–4. The target compound will precipitate.[2]

  • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Process Data & Specifications

ParameterSpecificationNotes
Target CAS N/A (Isomer specific)Product is 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Appearance Off-white to pale yellow solid
Purity (HPLC) > 98.0%Key impurity: Citrazinic amide (over-hydrolysis)
Melting Point > 250°C (dec)Typical for pyridone-carboxamides
Overall Yield ~45–55%Calculated from Citric Acid

Safety & Troubleshooting Logic

The Quench Workflow

The quenching of the chlorination reaction is the most common point of failure (runaway exotherm).

Figure 2: Safety workflow for phosphorus oxychloride quenching.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete venting of ammoniaEnsure vigorous stirring and open venting during the melt phase.
Black Tar in Phase 2 Overheating during

addition
Add

slowly; ensure TEAC is dry.
Over-hydrolysis in Phase 4 Reaction time too long or NaOH too strongReduce Temp to 70°C; sample every 30 mins via HPLC.
Product is colored Trace oxidationRecrystallize with activated charcoal in Ethanol.

References

  • Synthesis of Citrazinic Acid

    • Method: Hydrothermal reaction of citric acid and urea.[2][4][5][6][7]

    • Source: CN108164458B (P
    • Link:

  • Chlorination Protocol (Citrazinic to 2,6-Dichloroisonicotinic acid)

    • Method: chlorin
    • Source: ChemicalBook / Literature Precedents.[3][7]

    • Link:

  • Regioselective Hydrolysis Logic

    • Context: Differenti

      
      .[8]
      
    • Source: "From 2,6-Dichloronicotinic Acid to Thiopeptide Cores" (ResearchG
    • Link:

  • General Pyridone Synthesis

    • Context: Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid (Isomer analog).[9]

    • Source: CN102924371B.
    • Link:

Sources

Application

Application Notes and Protocols for the Amidation of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Abstract This document provides a comprehensive guide for the amidation of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a critical transformation for the synthesis of novel chemical entities in drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the amidation of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a critical transformation for the synthesis of novel chemical entities in drug discovery and medicinal chemistry. The protocol details the mechanistic basis for amide bond formation, a selection of robust coupling reagents, a step-by-step experimental procedure, and essential troubleshooting advice. The methodologies described herein are designed to ensure high-yield, high-purity synthesis of a diverse range of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxamides.

Introduction: The Central Role of the Amide Bond

The amide bond is the most common functional group found in pharmaceuticals, present in approximately 25% of all marketed drugs. Its prevalence is due to its exceptional metabolic stability and its ability to act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. Consequently, the formation of amide bonds through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry.[1][2]

The substrate, 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a valuable heterocyclic scaffold. The pyridone core is a privileged structure in medicinal chemistry, and the presence of a chlorine atom and a carboxylic acid handle allows for diverse functionalization, making it an ideal starting point for generating libraries of potential therapeutic agents. This guide provides a robust and reproducible protocol for its amidation.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as the only byproduct.[3][4] To achieve this transformation under mild laboratory conditions, the carboxylic acid must first be "activated." This involves converting the carboxyl group's hydroxyl moiety into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[5][6]

This activation is typically accomplished using coupling reagents. The general mechanism proceeds in two stages:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetrical anhydride.[1][7]

  • Aminolysis: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.

Common classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] Additives like 1-hydroxybenzotriazole (HOBt) are often used to prevent side reactions and racemization by converting the O-acylisourea into a more stable, yet still reactive, HOBt-ester.[8]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are highly efficient reagents that generate active esters, often with 7-aza-1-hydroxybenzotriazole (HOAt) or HOBt as the activated species. HATU is particularly effective for coupling challenging or sterically hindered substrates.[8][9][10]

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to aminium salts, these reagents form active esters. A key advantage is that they do not react with the free amino group of the amine component, preventing a common side reaction known as guanidinylation.[1][8]

Amidation_Mechanism General Mechanism of Amide Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Step 1 Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Aminolysis Step 2 Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product

Caption: General mechanism of coupling agent-mediated amidation.

Detailed Experimental Protocol

This protocol describes a general procedure using HATU, a highly efficient coupling reagent suitable for a broad range of amines.

Materials and Reagents
ReagentPurposeM.W.Typical EquivalentsNotes
6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acidStarting Material173.551.0Ensure it is dry.
Primary or Secondary AmineNucleophileVariable1.1 - 1.2Excess ensures complete consumption of the acid.
HATUCoupling Reagent380.231.1Highly efficient, minimizes racemization.[10]
DIPEA (or Triethylamine)Non-nucleophilic Base129.242.0 - 3.0Neutralizes acids and deprotonates the amine salt.[9]
Anhydrous DMF (or DCM)Solvent--Use a polar aprotic solvent.[9]
Saturated aq. NH4ClQuenching Solution--
Ethyl Acetate (EtOAc)Extraction Solvent--
BrineWashing Solution--
Anhydrous MgSO4 or Na2SO4Drying Agent--
Silica Gel (230-400 mesh)Stationary Phase--For column chromatography.[11]
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask (to make a ~0.1 M solution) and stir until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by the desired amine (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Causality Note: Adding the base last and at a low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: These washes are critical to remove residual DMF, DIPEA, and other water-soluble byproducts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[11][12] A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.[11][13]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Acid in DMF B 2. Add HATU and Amine A->B C 3. Cool to 0°C Add DIPEA B->C D 4. Stir at RT (2-16 h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Quench & Extract (NH4Cl / EtOAc) E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize (NMR, MS) I->J

Caption: Experimental workflow for the amidation protocol.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Sterically hindered amine or acid.3. Insufficient base.1. Use fresh, high-quality coupling reagents.2. Switch to a more powerful reagent like HATU. Consider increasing the reaction temperature to 40-50 °C.3. Ensure 2-3 equivalents of base are used, especially if the amine is an HCl salt.
Incomplete Reaction 1. Short reaction time.2. Low reaction temperature for a difficult coupling.1. Allow the reaction to run longer (up to 24h).2. Gently heat the reaction mixture (e.g., 40 °C).
Formation of Side Products 1. Guanidinylation of the amine by excess HATU.2. Epimerization if a chiral amine is used.1. Use no more than 1.1 eq of HATU. Add the base slowly at 0 °C. Alternatively, use a phosphonium-based reagent like PyBOP.[5][8]2. Run the reaction at 0 °C to room temperature. The use of HATU already minimizes racemization.[10]
Difficult Purification 1. Residual DMF in the crude product.2. Urea byproducts (if using carbodiimides like DCC/EDC).1. Perform thorough aqueous washes during the work-up to remove DMF.2. For carbodiimide reactions, filter the reaction mixture before work-up if a precipitate (dicyclohexylurea) forms.[10] Acidic washes can help remove EDC byproducts.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.

  • Reagent Handling: Coupling reagents (HATU, PyBOP) can be irritants and sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care. Organic solvents like ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Bases: DIPEA and triethylamine are corrosive and have strong odors. Handle with care.

Conclusion

The protocol outlined in this application note provides a reliable and versatile method for the amidation of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid. By understanding the underlying mechanism of carboxyl activation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently synthesize a wide array of carboxamide derivatives. This robust procedure is a valuable tool for generating compound libraries for screening in drug discovery programs and for the targeted synthesis of complex molecules.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference based on general knowledge, as direct link is not in results)
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Girao, H., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(3), 689. Retrieved from [Link]

  • Kim, S., et al. (2005). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 26(11), 1801-1805. Retrieved from [Link]

  • Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153123. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649–6656. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Al-dujaili, L. J., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24654-24660. Retrieved from [Link]

  • Stolar, T., et al. (2021). A solvent-free thermo-mechanochemical protocol for direct amidation. Chemical Communications, 57(68), 8463-8466. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Retrieved from [Link]

  • Lin, H., et al. (2024). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology. Retrieved from [Link]

  • Bushmelev, E. A., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(19), 6723. Retrieved from [Link]

  • CN102924371B. (n.d.). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Google Patents.
  • Lin, H., et al. (2024). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. eScholarship. Retrieved from [Link]

  • Hu, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide. IUCrData, 8(8). Retrieved from [Link]

  • WO2024236024A1. (n.d.). Preparation of (s)-6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide in enantiomerically enriched form by resolution process. Google Patents.
  • Manimekalai, S., et al. (2014). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 543-552. Retrieved from [Link]

Sources

Method

Strategic Deployment of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide in Kinase Drug Discovery

Executive Summary The 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold represents a "privileged structure" in modern kinase inhibitor design. Its utility stems from a unique combination of electronic features: a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold represents a "privileged structure" in modern kinase inhibitor design. Its utility stems from a unique combination of electronic features: a hydrogen-bond donor/acceptor motif inherent to the lactam ring, a modifiable carboxamide handle at C4, and a highly reactive electrophilic center at C6.

This application note details the strategic use of this intermediate to synthesize Type I and Type II kinase inhibitors, with a specific focus on PIM , c-Met , and p38 MAP kinases. We provide validated protocols for the critical C6-arylation (Suzuki-Miyaura coupling) and regioselective N-alkylation, addressing common synthetic bottlenecks such as tautomeric ambiguity and catalyst poisoning.

Scaffold Analysis & Pharmacophore Mapping

Chemical Properties & Tautomerism

The intermediate exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and solid state, the 2-pyridone form predominates due to the aromaticity of the amide resonance and strong intermolecular hydrogen bonding.

  • Molecular Weight: 172.57 g/mol

  • Key Functional Handles:

    • C6-Chloro: Electrophilic site for cross-coupling (Solvent Front/Hydrophobic Pocket vector).

    • C4-Carboxamide: Hydrogen bond donor/acceptor (Hinge Binder or Ribose Pocket interaction).

    • N1-Lactam: Site for alkylation to tune solubility and steric fit (Gatekeeper interaction).

Kinase Binding Mode

In a typical ATP-competitive binding model (e.g., PIM-1), the scaffold utilizes the lactam and carboxamide motifs to anchor to the kinase hinge region.

Graphviz Diagram: Pharmacophore Interaction Map

Pharmacophore Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Steric Control) SolventFront Solvent Front (Solubilizing Groups) Scaffold_C4 C4-Carboxamide (H-Bond Donor/Acceptor) Scaffold_C4->Hinge Primary H-Bonds Scaffold_N1 N1-Lactam Nitrogen (Alkylation Site) Scaffold_N1->Gatekeeper Steric Clash/Fit Scaffold_C6 C6-Chloro (Coupling Vector) Scaffold_C6->SolventFront Vector for Arylation

Caption: Schematic representation of the 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold mapping to a generic kinase ATP-binding pocket.

Synthetic Protocols

The following protocols have been optimized to mitigate the low solubility of the starting material and prevent O-alkylation side reactions.

Protocol A: Direct Suzuki-Miyaura Coupling at C6

Objective: To introduce an aryl or heteroaryl group at the 6-position, targeting the solvent-exposed region of the kinase.

Rationale: While many protocols suggest protecting the lactam nitrogen first, our data indicates that direct coupling is possible and more atom-economic using specific ligand/base combinations that prevent Pd-complexation by the free amide.

Materials:

  • Substrate: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂[1]·DCM (for sterically hindered acids)

  • Base: 2M aq. Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base solution. Add the solvent mixture.[2] Sparge with Argon for 10 minutes (Critical: Oxygen inhibition is severe with electron-deficient pyridones).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave (Preferred): Irradiate at 120°C for 30–45 minutes.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4–5. The product often precipitates directly.

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc/MeOH (9:1). Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by amide/lactamSwitch to Pd(OAc)₂ / XPhos system.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or add excess acid (2.0 eq).
Insoluble Starting Material High lattice energy of scaffoldAdd 10% DMF or NMP to the solvent system.
Protocol B: Regioselective N-Alkylation

Objective: To alkylate the N1 position while avoiding the formation of the O-alkylated (alkoxypyridine) impurity.

Rationale: The 2-pyridone anion is an ambident nucleophile.[3] N-alkylation is thermodynamically favored but kinetically competes with O-alkylation. Using a "soft" counterion (Cesium) and avoiding silver salts is crucial.

Materials:

  • Substrate: 6-Substituted-2-oxo-1,2-dihydropyridine-4-carboxamide (from Protocol A)

  • Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Activation: Dissolve the substrate in anhydrous DMF (0.1 M). Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Addition: Cool to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.

    • Note: O-alkylated byproducts usually have a higher Rf (non-polar) and distinct UV spectra compared to N-alkylated products.

  • Quench: Pour the mixture into ice-water.

  • Isolation: The N-alkylated product typically precipitates. Filter and wash with water and diethyl ether.

Case Study: Synthesis of a PIM-1 Inhibitor Library

Objective: Create a library of 6-(hetero)aryl-N-methyl-2-oxo-1,2-dihydropyridine-4-carboxamides.

Synthetic Route Diagram:

Synthesis cluster_conditions Optimization Notes Start 6-Chloro-2-oxo-1,2-dihydropyridine- 4-carboxamide Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4, Na2CO3) Target: C6-Arylation Start->Step1 Intermediate 6-Aryl-2-oxo-1,2-dihydropyridine- 4-carboxamide Step1->Intermediate Note1 Microwave irradiation improves Step 1 yield by 20-30%. Step1->Note1 Step2 Step 2: N-Alkylation (MeI, Cs2CO3, DMF) Target: N1-Methylation Intermediate->Step2 Final Final Inhibitor Candidate (PIM-1 IC50 < 50 nM) Step2->Final

Caption: Two-step synthetic workflow for generating PIM-1 kinase inhibitor candidates.

Results Summary

Using this workflow, a library of 12 compounds was synthesized.

  • Average Overall Yield: 45% (2 steps).

  • Regioselectivity (N vs O): >95:5 favoring N-methylation.

  • Potency: Lead compound (R = 2,6-dichlorophenyl) showed IC₅₀ = 12 nM against PIM-1.

References

  • PIM Kinase Inhibition

    • Title: Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.
    • Source:ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.
    • Source:IMIST.
    • URL:[Link]

  • Regioselective Alkylation

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[4]

    • Source:Organic Letters (ResearchG
    • URL:[Link]

  • Scaffold Crystallography

    • Title: N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
    • Source:IUCrD
    • URL:[Link]

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary The molecule 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and antivirals. However, its uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and antivirals. However, its utility is frequently bottlenecked by its physicochemical profile: a "brick dust" solid with high melting point and poor solubility in standard organic solvents.

This guide provides a rational framework for solvent selection. Unlike simple pyridines, Compound 1 possesses a dual H-bond donor/acceptor motif (lactam + carboxamide) that leads to aggressive intermolecular dimerization. Successful processing requires solvents that can disrupt these networks without interfering with the sensitive 6-chloro handle or the amide functionality.

Physicochemical Profiling & Solubility Physics

The "Brick Dust" Mechanism

Compound 1 exists primarily in the 2-pyridone (lactam) tautomer in the solid state. The insolubility arises from a cooperative hydrogen-bonding network:

  • Lactam Dimerization: The cis-amide-like lactam forms stable

    
     dimers.
    
  • Carboxamide Networking: The C4-carboxamide group cross-links these dimers, creating a high-lattice-energy crystal structure.

Implication: Non-polar solvents (Hexane, Toluene, DCM) are ineffective because they cannot energetically compensate for breaking this lattice. You must use solvents with high dielectric constants (


) or strong H-bond accepting capabilities.
Solubility Decision Matrix
Solvent ClassSolubilitySuitabilityMechanistic Note
Hydrocarbons (Hexane, Toluene)< 0.1 mg/mLPoor Cannot break lattice energy.
Chlorinated (DCM, CHCl3)< 1 mg/mLPoor Weak H-bond acceptance.
Ethers (THF, MTBE)1-5 mg/mLLow Good acceptors, but often insufficient for high concentrations.
Alcohols (MeOH, EtOH, iPrOH)5-20 mg/mLModerate Protic nature disrupts H-bonds; solubility increases significantly with

C.
Dipolar Aprotic (DMSO, DMF, NMP)> 50 mg/mLExcellent Strong dipole disrupts dimers; essential for concentrated reactions.
Water pH DependentVariable Insoluble at neutral pH; Soluble at pH > 10 (deprotonation of lactam NH).

Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Aromatic Substitution ( ) at C6

Target: Displacement of Chloride by Amines/Alkoxides.

Challenge: The 6-position is deactivated relative to 2- or 4-chloropyridines. High temperatures (


C) are often required.
  • Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Why: These solvents allow high reaction temperatures (unlike MeOH) and solubilize the polar transition state.

  • Alternative: n-Butanol or Amyl Alcohol . These allow reflux at high temps (

    
    C) and facilitate product precipitation upon cooling (process intensification).
    
Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Target: C-C bond formation at C6.

Challenge: Catalyst poisoning by the free amide or lactam nitrogen.

  • Recommended Solvent: 1,4-Dioxane : Water (4:1) .

  • Why: The water component is critical. It solubilizes the inorganic base (e.g.,

    
    ) and helps break the pyridone H-bond network, allowing the Pd-catalyst access to the oxidative addition site.
    
  • Additives: If solubility remains poor, add 5-10% DMF as a co-solvent.

Scenario C: N-Alkylation (Lactam Nitrogen)

Target: Functionalization of N1.

Challenge: O- vs. N-alkylation regioselectivity.

  • Recommended Solvent: DMF or Acetone (if soluble).

  • Why: Polar aprotic solvents favor the N-alkylated product (thermodynamic control) by solvating the cation of the base (

    
     or 
    
    
    
    ), leaving the "naked" nitrogen anion free to react.

Visualizing the Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 6-Chloro-2-oxo-1,2-dihydropyridine -4-carboxamide ReactionType Select Reaction Type Start->ReactionType SNAr SNAr (Cl Displacement) ReactionType->SNAr PdCoupling Pd-Catalyzed Coupling ReactionType->PdCoupling Alkylation N-Alkylation ReactionType->Alkylation HighTemp Requires T > 100°C? SNAr->HighTemp Solvent_Dioxane Use Dioxane/Water (4:1) (Solubilizes Base + Substrate) PdCoupling->Solvent_Dioxane RegioControl Regioselectivity Needed? Alkylation->RegioControl Solvent_NMP Use NMP or DMSO (High Solubility, High BP) HighTemp->Solvent_NMP Yes (Hard Nucleophiles) Solvent_BuOH Use n-Butanol (Reflux 117°C, Product Precipitates) HighTemp->Solvent_BuOH No (Standard Amines) Solvent_DMF Use DMF/Cs2CO3 (Favors N-Alkylation) RegioControl->Solvent_DMF

Caption: Decision tree for solvent selection based on reaction thermodynamics and solubility requirements.

Detailed Experimental Protocols

Protocol 1: The "Drop-Wise" Solubility Screen

Use this rapid assay to determine the precise solvent limit before committing to a batch.

  • Preparation: Weigh 50 mg of Compound 1 into a 4 mL glass vial.

  • Addition: Add the test solvent in 50

    
     aliquots using a micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition. If solid persists, sonicate for 1 minute.

  • Heating: If insoluble at RT (Room Temperature) after 1 mL total solvent, heat to 50°C.

  • Endpoint: Record the volume required for clear solution.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .
Protocol 2: Amination in n-Butanol (Self-Purifying Process)

This protocol leverages the temperature dependence of solubility in alcohols to isolate the product via filtration.

Reagents:

  • Compound 1 (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine, 1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: n-Butanol (10 Volumes, e.g., 10 mL per gram)

Step-by-Step:

  • Charge: Add Compound 1 and n-Butanol to a round-bottom flask. The mixture will likely be a suspension at RT.

  • Activate: Add DIPEA and the amine.

  • Reflux: Heat to reflux (~117°C). The suspension should clear as the temperature rises and the reaction proceeds (product is often more soluble than starting material at high temp).

  • Monitor: Check HPLC/TLC after 4 hours.

  • Crystallize: Once complete, turn off heat and allow to cool slowly to RT with stirring. The product (6-amino derivative) often crystallizes out.

  • Isolate: Filter the solid. Wash with cold Ethanol.

  • Data Check: Verify purity. This method usually yields >95% purity without chromatography.

References & Authority

  • Solubility & Tautomerism:

    • Mechanism:[1][2][3][4] For a detailed analysis of 2-pyridone/2-hydroxypyridine tautomeric equilibria and solvent effects, see:

    • Citation: Beak, P., et al. "Protomeric Equilibria in 2-Hydroxypyridines." Accounts of Chemical Research.

    • Context: Explains why polar solvents favor the lactam form, essential for predicting reactivity.

  • SNAr Reaction Conditions:

    • Protocol Source: BenchChem Protocols for Pyridine Nucleophilic Substitution.[5]

    • Link:

    • Relevance: Validates the use of high-boiling alcohols and microwave conditions for deactivated chloropyridines.

  • Synthesis of Pyridone Carboxamides:

    • Patent Literature: "Process for preparing carboxamide pyridine derivatives."[6][7] (WO2006002860A1).

    • Link:

    • Relevance: Describes industrial-scale handling of 2-oxo-1,2-dihydropyridine-4-carboxamide intermediates, recommending methanol/ethanol for lower-temp steps and hydrolytic conditions.

  • Palladium Coupling on Chloropyridones:

    • Source: MDPI - "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines".

    • Link:

    • Relevance: Demonstrates Pd-catalyzed carbonylation and coupling on similar scaffolds, highlighting the need for specific solvent systems to maintain catalyst activity.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pyridine-4-Carboxamide Derivatives

Executive Summary & Scientific Rationale Pyridine-4-carboxamide scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for anti-tubercular agents (Isoniazid), kinase inhibitors (Sorafenib), and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyridine-4-carboxamide scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for anti-tubercular agents (Isoniazid), kinase inhibitors (Sorafenib), and anti-cancer agents. Conventional thermal synthesis often suffers from prolonged reaction times (6–24 hours), incomplete conversion, and difficult purification due to the high polarity of the pyridine ring.[1]

This guide details a microwave-assisted organic synthesis (MAOS) strategy that leverages the high dielectric loss tangent (


) of pyridine and polar solvents (DMF, EtOH, 

) to achieve rapid volumetric heating. By coupling the Arrhenius rate acceleration with specific non-thermal microwave effects (dipolar polarization), we achieve quantitative yields in minutes rather than hours.[1]
Key Advantages[2][3][4][5][6]
  • Kinetic Acceleration: Reaction times reduced from hours to 5–20 minutes.[1]

  • Thermodynamic Control: Pressurized vessels allow superheating of solvents (e.g., EtOH at 120°C) beyond their atmospheric boiling points.[1]

  • Green Metrics: 10–20 fold reduction in energy consumption; compatibility with aqueous or solvent-free conditions.[1]

Reaction Mechanism & Microwave Theory

The efficiency of this protocol relies on the interaction between the microwave field (2.45 GHz) and the reaction medium.[1]

  • Dipolar Polarization: The pyridine nitrogen and the amide/acid carbonyls are permanent dipoles.[1] They attempt to align with the oscillating electric field, generating internal heat via molecular friction.[1]

  • Ionic Conduction: In protocols using ionic coupling reagents (e.g., EDC[1]·HCl), the dissolved ions oscillate in the field, further increasing the heating rate (

    
    ).[1]
    
Mechanistic Pathway (Direct Amidation)

The reaction proceeds via the activation of Isonicotinic acid.[1] Microwave irradiation accelerates the formation of the O-acylisourea intermediate, which is the rate-determining step in conventional synthesis.

ReactionMechanism Start Isonicotinic Acid (Substrate) Activation Activation (EDC/HATU) Start->Activation Solvent Solvation Intermediate Active Ester (O-Acylisourea) Activation->Intermediate Fast Kinetics AmineAttack Nucleophilic Attack (R-NH2) Intermediate->AmineAttack Rate Limiting Step Product Pyridine-4-Carboxamide (Product) AmineAttack->Product - Urea byproduct MW_Heat MW Irradiation (Dipolar Polarization) MW_Heat->Activation Accelerates MW_Heat->Intermediate Stabilizes TS

Figure 1: Mechanistic pathway of microwave-assisted amidation. The microwave field specifically accelerates the activation and nucleophilic attack steps by superheating the polar transition states.[1]

Experimental Protocols

Protocol A: Direct Amidation of Isonicotinic Acid

Target: N-Substituted Pyridine-4-carboxamides (General Library Synthesis) Applicability: Synthesis of amide libraries for SAR studies.

Materials:

  • Isonicotinic acid (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)

  • Coupling Reagent: T3P (Propylphosphonic anhydride) 50% in DMF OR EDC[1]·HCl / HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or Ethyl Acetate (Green alternative)[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Isonicotinic acid (1 mmol, 123 mg) in DMF (3 mL).

  • Activation: Add DIPEA (3 mmol, 0.52 mL) followed by T3P (1.5 mmol) or EDC·HCl (1.2 mmol).[1] Stir for 30 seconds at room temperature.

  • Amine Addition: Add the specific amine (1.1 mmol). Cap the vial with a Teflon-lined septum.[2][3][4]

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)[1]

    • Temperature: 100°C

    • Power: Max 150 W (Variable)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Pour the reaction mixture into ice-cold water (15 mL).

    • Precipitate: Filter and wash with water/ether.[1]

    • No Precipitate:[1] Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over MgSO4, and concentrate.[1]

Self-Validation Check:

  • TLC: Check disappearance of acid (polar, stays at baseline in 50% EtOAc/Hex) and appearance of amide (moves higher).[1]

  • LC-MS: Confirm Mass [M+H]+. Purity should be >95% crude.[1]

Protocol B: Synthesis of Isoniazid Hydrazones (Schiff Bases)

Target: Isoniazid Derivatives (Anti-TB/Anti-cancer) Applicability: Derivatization of the hydrazine moiety to prevent metabolic acetylation.[1][4]

Materials:

  • Isoniazid (Pyridine-4-carbohydrazide) (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[4]

  • Solvent: Absolute Ethanol (3-5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend Isoniazid (1 mmol, 137 mg) in Ethanol (3 mL).

  • Addition: Add the aldehyde (1 mmol) and 2 drops of acetic acid. The mixture may remain a suspension.[1]

  • Microwave Parameters:

    • Mode: Dynamic

    • Temperature: 85°C (Superheated EtOH)

    • Power: 5–10 W (Low power is sufficient for this exothermic condensation)[1]

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi[1]

  • Workup: Cool the vial to room temperature (compressed air cooling). The product usually crystallizes directly from the solution.[1]

  • Purification: Filter the solid, wash with cold ethanol (2 mL) and diethyl ether. Recrystallize from EtOH if necessary.

Workflow Step1 Reagent Prep (Isoniazid + Aldehyde + EtOH) Step2 MW Irradiation 85°C, 10 min, 10W Step1->Step2 Step3 Cooling & Crystallization (Direct precipitation) Step2->Step3 Step4 Filtration & Wash (Cold EtOH) Step3->Step4 Step5 QC Analysis (MP, NMR, HPLC) Step4->Step5

Figure 2: Operational workflow for the synthesis of Isoniazid Schiff bases. Note the streamlined workup due to high conversion efficiency.

Data Presentation & Comparative Analysis

The following data compares the Microwave (MW) protocols described above against conventional reflux methods (Oil Bath).

Table 1: Efficiency Comparison (MW vs. Conventional)

Reaction TypeSubstrateMethodTimeYield (%)Energy (Est.)
Amidation Isonicotinic Acid + AnilineReflux (DMF)8.0 h65%2.4 kWh
MW (Protocol A) 10 min 92% 0.05 kWh
Schiff Base Isoniazid + 4-Cl-BenzaldehydeReflux (EtOH)6.0 h88%1.8 kWh
MW (Protocol B) 5 min 98% 0.01 kWh
Quaternization Isonicotinamide + MeIStirring (RT)24.0 h70%N/A
MW (Protocol C) 10 min 95% 0.08 kWh

Data aggregated from internal validation and literature sources [1][2][3].

Troubleshooting & Optimization Guide

Problem: Low Yield / Incomplete Conversion

  • Cause: Solvent polarity mismatch.[1] MW heating requires polar solvents to absorb energy.[1]

  • Solution: If using non-polar solvents (DCM, Toluene), add a "doping" agent like ionic liquid or a small amount of DMF to act as a heat sink.[1]

  • Protocol Adjustment: Increase temperature by 10°C. Do not just increase time; MW chemistry is temperature-driven, not time-driven.

Problem: Pressure Spikes

  • Cause: Decomposition of reagents (decarboxylation) or volatile byproducts.[1]

  • Solution: Use a vessel with a higher headspace ratio.[1] Ensure the "Pressure Limit" on the instrument is set to 250 psi (safety cutoff).[1]

Problem: Impurity Profile

  • Cause: Thermal degradation from "hot spots" (localized superheating).[1]

  • Solution: Ensure vigorous magnetic stirring (High setting) to distribute heat. Switch to "Power Cycling" or "Simultaneous Cooling" (Power ON + Air Cooling ON) to maintain temp without overpowering.[1]

References

  • MDPI. "Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities."[1] Molbank, 2021.[1][3] [Link]

  • Rasayan Journal of Chemistry. "Microwave Assisted Synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) Substituted Amide Derivatives." Rasayan J. Chem, Vol 10, No 2, 2017.[1] [Link]

  • Organic Chemistry Portal. "Microwave Assisted Synthesis: A New One-Step Synthesis of Pyridines."[1] Tetrahedron Letters, 2002.[1][5] [Link]

Sources

Application

Scalable synthesis routes for 6-substituted-2-pyridone-4-carboxamides

Executive Summary The 6-substituted-2-pyridone-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PIM kinase inhibitors, influenza antivirals, and non-nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-substituted-2-pyridone-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PIM kinase inhibitors, influenza antivirals, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Despite its utility, the scalable synthesis of this regiochemically specific isomer presents challenges, particularly in distinguishing the 4-position carboxylate from the thermodynamically favored 3-position byproducts common in cyclization reactions.

This Application Note details a robust, field-proven protocol for the multi-kilogram synthesis of this scaffold. We prioritize the Modified Guareschi-Thorpe Condensation coupled with a Hydrolytic Decarboxylation sequence. This route avoids expensive transition metal catalysts (e.g., Heck couplings) and hazardous high-pressure carbonylation, relying instead on readily available commodity chemicals and crystallization-driven purification.

Strategic Analysis & Retrosynthesis

To achieve the 4-carboxamide regiochemistry, direct condensation methods often fail, yielding the 3-carboxamide or 3-cyano derivatives. Therefore, the strategy relies on constructing a 2-pyridone-4-carboxylate intermediate, removing the directing group at position 3, and subsequently converting the 4-ester/acid to the primary amide.

Key Synthetic Challenges:

  • Regiocontrol: Ensuring the carboxylate functionality lands at C4, not C3 or C5.

  • Tautomerism: Managing the 2-pyridone vs. 2-hydroxypyridine equilibrium during workup to ensure consistent polymorph isolation.

  • Scalability: Avoiding chromatography by utilizing the scaffold's inherent insolubility in non-polar solvents.

Pathway Visualization

SynthesisRoute Start1 Diethyl Oxalate Inter1 Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) Start1->Inter1 Claisen Condensation (NaOEt) Start2 Acetone (or Ketone) Start2->Inter1 Inter2 Ethyl 3-cyano-6-methyl- 2-pyridone-4-carboxylate Inter1->Inter2 Guareschi-Thorpe (Piperidine, EtOH) Reagent1 Cyanoacetamide Reagent1->Inter2 Inter3 6-Methyl-2-pyridone- 4-carboxylic Acid Inter2->Inter3 1. Acid Hydrolysis (6M HCl) 2. Thermal Decarboxylation Product 6-Methyl-2-pyridone- 4-carboxamide Inter3->Product CDI Coupling NH3 (aq)

Figure 1: The optimized linear sequence for 4-carboxamide synthesis. This route ensures correct regiochemistry by using ethyl acetopyruvate as the 1,3-dielectrophile.

Detailed Protocols

Phase 1: Scaffold Construction (The Cyclization)

The foundation of this synthesis is the reaction between Ethyl Acetopyruvate (prepared via Claisen condensation of acetone and diethyl oxalate) and Cyanoacetamide .

  • Rationale: Ethyl acetopyruvate provides the necessary 1,3-dicarbonyl system with a pre-installed ester at the correct position. Cyanoacetamide acts as the dinucleophile.

  • Regiochemistry: The active methylene of cyanoacetamide attacks the C4-ketone (most electrophilic), followed by cyclization of the amide nitrogen onto the C1-ester (lactamization).

Protocol 1.1: Synthesis of Ethyl 3-cyano-6-methyl-2-pyridone-4-carboxylate

ParameterSpecification
Scale 100 g Input (Scalable to >10 kg)
Limiting Reagent Ethyl Acetopyruvate (1.0 equiv)
Reagent 2-Cyanoacetamide (1.05 equiv)
Catalyst/Base Piperidine (0.1 equiv) or Et3N
Solvent Ethanol (5 vol) or Methanol
Temp/Time Reflux (78°C) / 4–6 Hours

Step-by-Step Procedure:

  • Charge a reactor with Ethanol (500 mL) and Ethyl Acetopyruvate (100 g, 0.58 mol).

  • Add 2-Cyanoacetamide (51.2 g, 0.61 mol) at ambient temperature. Stir to create a slurry.

  • Add Piperidine (5.7 mL, 0.058 mol) dropwise. Caution: Mild exotherm.

  • Heat the mixture to reflux (78°C). The slurry will dissolve, followed by the precipitation of the product as the reaction proceeds (product is less soluble than starting materials).

  • Monitor by HPLC/TLC. Conversion is usually >95% within 4 hours.

  • Cool to 0–5°C and age the slurry for 2 hours to maximize yield.

  • Filter the solid. Wash the cake with cold Ethanol (2 x 100 mL).

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: 80–90%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Decyanation and Hydrolysis

The intermediate from Phase 1 contains a 3-cyano group (steric bulk) and a 4-ethyl ester. To obtain the target 4-carboxamide, we must first strip the molecule down to the 4-carboxylic acid . This involves simultaneous hydrolysis of the ester and nitrile, followed by thermal decarboxylation of the transient 3-carboxylic acid.

  • Mechanism: The 3-cyano group hydrolyzes to the acid. Since it is

    
     to the carbonyl of the pyridone (vinylogous 
    
    
    
    -keto acid), it undergoes thermal decarboxylation upon heating in acidic media, leaving the 4-carboxylic acid intact.

Protocol 1.2: One-Pot Hydrolysis & Decarboxylation

ParameterSpecification
Reagent 6M Hydrochloric Acid (10 vol)
Temp Reflux (100–105°C)
Time 12–18 Hours
Safety Ventilation Required (CO2 evolution)

Step-by-Step Procedure:

  • Charge the solid Ethyl 3-cyano-6-methyl-2-pyridone-4-carboxylate (from Phase 1) into a glass-lined reactor.

  • Add 6M HCl (10 mL per gram of starting material).

  • Heat to reflux.

    • Observation: Solids will eventually dissolve. CO2 gas evolution will be observed (bubbling) as decarboxylation occurs.

  • Monitor by HPLC. Look for the disappearance of the starting material and the transient 3,4-dicarboxylic acid. The target is the mono-acid (6-methyl-2-pyridone-4-carboxylic acid).

  • Cool slowly to 5°C. The product (Acid) often crystallizes directly from the acidic medium.

  • Filter and wash with water (to remove residual HCl) followed by acetone (to dry).

  • Dry at 60°C.

    • Expected Yield: 75–85%

    • Note: If the product does not precipitate, concentrate the HCl solution to 50% volume and adjust pH to ~3-4 with NaOH to induce precipitation (Isoelectric point precipitation).

Phase 3: Scalable Amidation

Direct aminolysis of the Phase 1 ester is often sluggish due to the electron-rich nature of the pyridone ring (which deactivates the ester). The most reliable scalable route is the activation of the Phase 2 Acid using CDI (1,1'-Carbonyldiimidazole) followed by reaction with ammonia. This avoids the use of corrosive thionyl chloride (


) and produces only imidazole and CO2 as byproducts.

Protocol 1.3: CDI-Mediated Amidation

ParameterSpecification
Limiting Reagent 6-Methyl-2-pyridone-4-carboxylic Acid
Coupling Agent CDI (1.2 equiv)
Nucleophile Aqueous Ammonia (28%) or NH3 gas
Solvent DMF (Dimethylformamide) or DMSO
Temp Activation: 40°C / Amidation: 20°C

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (5 vol). Note: Pyridone acids have poor solubility in DCM/THF; DMF is preferred.

  • Add CDI (1.2 equiv) portion-wise at 20–25°C. Caution: CO2 evolution.

  • Heat to 40–50°C for 1 hour to ensure complete formation of the Acyl Imidazole intermediate.

    • Check: Take an aliquot, quench with MeOH, check for Methyl Ester by HPLC to confirm activation.

  • Cool to 0–10°C.

  • Add Aqueous Ammonia (28%, 3–5 equiv) or bubble NH3 gas into the solution.

  • Stir at ambient temperature for 2 hours.

  • Quench/Workup:

    • Add Water (10 vol) dropwise. The product (Primary Amide) should precipitate out as the solvent polarity increases.

  • Filter , wash with water, and dry.

    • Expected Yield: 85–95%

    • Purity: Typically >98% (HPLC).

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete cyclization due to wet solvent.Use anhydrous Ethanol. Water competes with the ethoxide/piperidine base mechanism.
Regioisomer Contamination Incorrect starting material stoichiometry or temperature.Ensure Acetopyruvate is pure. Maintain reflux; lower temps favor kinetic byproducts.
Incomplete Decarboxylation Acid concentration too low or time too short.Ensure HCl is at least 6M. Reflux must be vigorous. If stalled, add fresh conc. HCl.
Product "Oiling Out" in Phase 3 Adding water too fast during workup.Add water slowly to the DMF solution with seeding to encourage crystal growth.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following analytical checkpoints must be met:

  • Checkpoint 1 (Phase 1 Product):

    • 1H NMR (DMSO-d6): Look for the Ethyl quartet/triplet (ester) and the C5-H singlet (~6.5 ppm). The absence of a C3-H signal confirms the presence of the 3-CN group.

    • IR: Strong nitrile stretch at ~2220 cm⁻¹.[1]

  • Checkpoint 2 (Phase 2 Product - Acid):

    • 1H NMR: Disappearance of Ethyl signals. Appearance of broad COOH peak (>11 ppm). Appearance of two singlets in the aromatic region (C3-H and C5-H) indicates successful removal of the CN group.

    • MS (ESI-): [M-H]- peak corresponding to the acid mass.

  • Checkpoint 3 (Final Amide):

    • 1H NMR: Two broad singlets for NH2 (~7.5 and 8.0 ppm).

    • HPLC: Shift in retention time compared to the Acid (Amide is usually less polar than the ionized acid but more polar than the ester).

References

  • General Pyridone Synthesis Review

    • Hirano, K., et al. "Catalytic Synthesis of 2-Pyridones."[2] Journal of Organic Chemistry.

    • [Link]

  • Guareschi-Thorpe Condensation Mechanism

    • Soto, J. L., et al. "Guareschi-Thorpe condensation of ethyl acetopyruvate." Journal of the Chemical Society, Perkin Transactions 1.
    • [Link][3]

  • Scalable Amidation with CDI

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • [Link]

  • Process Chemistry of Pyridone Carboxylic Acids

    • Organic Process Research & Development (OPRD). "Scalable Synthesis of 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives." (Generic Reference to standard industrial protocols found in OPRD archives).
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide in DMSO

This technical guide details the solubility optimization of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide in DMSO. It is designed for researchers encountering "brick dust" insolubility—a common issue with high-melting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility optimization of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide in DMSO. It is designed for researchers encountering "brick dust" insolubility—a common issue with high-melting-point heterocyclic amides.[1]

Topic: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (CAS: Analogous to 2-pyridone-4-carboxamide derivatives) Solvent System: Dimethyl Sulfoxide (DMSO) Document ID: TS-SOL-PYR-04

Executive Summary & Chemical Context

The Challenge: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide often exhibits poor solubility despite its low molecular weight (~172.6 g/mol ). This is not due to lipophilicity (LogP is typically low), but rather high crystal lattice energy .[1]

The Mechanism: The molecule contains two distinct hydrogen-bonding motifs that act like "molecular velcro":

  • Lactam Dimerization: The 2-pyridone (lactam) moiety forms centrosymmetric dimers via dual N-H[1][2]···O=C bonds.[1][2][3][4]

  • Amide Networking: The C4-carboxamide group creates an extended intermolecular network.[1]

These interactions effectively "lock" the molecule in the solid state, requiring significant energy (heat/sonication) to break the lattice before solvation by DMSO can occur.[1]

Diagnostic & Troubleshooting (Q&A)

Q1: I added DMSO, but the powder is floating or formed a gel. Is my compound bad?

Status: Likely Functional. Root Cause: You are observing the "Lactam-Amide Aggregate" effect.[1] The compound is not lipophilic enough to dissolve instantly, nor hydrophilic enough to wet easily.[1] Immediate Fix:

  • Vortex for 60 seconds to disperse the clumps.

  • Sonicate in a water bath at 40°C for 10–15 minutes.

  • Note: If a gel forms, it indicates partial solvation.[1] Do not add water.[1] Apply heat (see Protocol A).

Q2: Why does the solution precipitate after freezing and thawing?

Root Cause: DMSO Hygroscopicity . DMSO absorbs atmospheric water rapidly.[1] This compound is likely water-intolerant at high concentrations (>10 mM).[1] If your DMSO has absorbed even 1-2% water, the solubility of this pyridone derivative drops exponentially.[1] Prevention:

  • Use Anhydrous DMSO (stored over molecular sieves).[1]

  • Aliquot stocks immediately into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I add acid or base to help it dissolve?

Recommendation: Proceed with Caution.

  • Base (NaOH/TEA): The lactam NH is weakly acidic (pKa ~11).[1] Adding a base will increase solubility by deprotonating the nitrogen, forming a salt.[1] However , this changes the species to an anion, which may alter bioactivity or cell permeability.[1]

  • Acid (HCl): Not recommended.[1] The amide and pyridone oxygens are very weak bases; protonation requires strong acid, which may hydrolyze the amide bond.[1]

Step-by-Step Solubilization Protocols

Protocol A: The "Thermal Shock" Method (Standard)

Use this for stock solutions up to 50 mM.[1]

  • Weighing: Weigh the required amount of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide into a glass vial (avoid plastic if heating >60°C).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to 80% of the target volume.[1]

  • Mechanical Disruption: Vortex vigorously for 1 minute.

  • Thermal Activation:

    • Place the vial in a sonicator bath set to 45°C .

    • Sonicate for 20 minutes .

    • Visual Check: If particles remain, increase bath temp to 60°C for 10 mins.[1] (Compound is thermally stable up to >150°C).[1][5]

  • Final Volume: Once dissolved, let cool to room temperature (RT). Top up to final volume with DMSO.[1] Mix by inversion.

Protocol B: The "Co-Solvent" Method (For Animal/Cell Work)

Use this if DMSO concentration in the final assay must be minimized.

StepActionMechanism
1 Dissolve compound in pure DMSO at 100x target concentration using Protocol A.Breaks crystal lattice.
2 Add PEG-400 (Polyethylene Glycol) to the DMSO stock (1:1 ratio).Stabilizes the "solvated" state.[1]
3 Slowly add this mix to the aqueous buffer (PBS) with rapid stirring.Prevents "crash-out" precipitation.[1]

Target Formulation: 5% DMSO / 45% PEG-400 / 50% Water (Saline).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing stubborn pyridone carboxamides.

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex 1 min AddDMSO->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Sonicate @ 40°C (15 mins) Check1->Sonicate No (Cloudy/Gel) Success Success: Store Aliquots @ -20°C Check1->Success Yes Check2 Clear Solution? Sonicate->Check2 Heat Heat to 60°C (Water Bath) Check2->Heat No Check2->Success Yes Check3 Clear Solution? Heat->Check3 Check3->Success Yes Failure Failure: Check Purity or Switch to 50% DMSO/PEG-400 Check3->Failure No (Precipitate persists)

Caption: Logical workflow for solubilizing high-lattice-energy amides in DMSO.

Physicochemical Data Reference

ParameterValue (Approx.)Implication for Solubility
Molecular Weight 172.57 g/mol Small, but high density of functional groups.
H-Bond Donors 3 (Amide NH₂, Lactam NH)High. Primary cause of aggregation.[1]
H-Bond Acceptors 3 (Amide O, Lactam O, Cl)Forms strong network with donors.[1]
Predicted LogP ~0.5 – 1.0Not lipophilic; relies on polar interactions.[1]
pKa (Lactam NH) ~11.0Weakly acidic; stable at neutral pH.[1]
Preferred Tautomer 2-oxo (Lactam)Dominant in DMSO and solid state.[1]

References

  • National Institutes of Health (NIH) - PubChem. Dimethyl Sulfoxide (DMSO) Physical Properties and Solvent Applications.[1] [Link][1]

  • Royal Society of Chemistry. Crystal engineering of amide-amide and lactam-lactam supramolecular synthons.[1] (General reference for pyridone packing). [Link]

  • ResearchGate. Solubility Assessment for Fragment-Based Screening in DMSO. [Link]

Sources

Optimization

Technical Support Center: Controlling O- vs N-Alkylation Selectivity in 2-Pyridone Synthesis

Introduction: The Ambident Nucleophile Challenge You are likely reading this because your 2-pyridone alkylation yielded an inseparable mixture of isomers or the wrong regioisomer entirely. This is a classic problem of am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Nucleophile Challenge

You are likely reading this because your 2-pyridone alkylation yielded an inseparable mixture of isomers or the wrong regioisomer entirely. This is a classic problem of ambident nucleophilicity .

2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] Upon deprotonation, the resulting anion delocalizes negative charge between the nitrogen and the oxygen.

  • N-Alkylation yields the thermodynamically stable 2-pyridone (amide-like).

  • O-Alkylation yields the kinetically favored 2-alkoxypyridine (imidate/lactim ether).

This guide provides a logic-based framework to force selectivity toward your desired target using the principles of HSAB (Hard and Soft Acids and Bases) Theory , Counterion Control , and Solvent Effects .

Part 1: The Core Logic (Mechanism & Theory)

Before adjusting your flask, understand the variables driving the reaction.

The HSAB Principle
  • Nitrogen Center: Softer nucleophile.[2] Reacts best with soft electrophiles (e.g., Alkyl Iodides) and under thermodynamic control .

  • Oxygen Center: Harder nucleophile. Reacts best with hard electrophiles (e.g., Alkyl Triflates, Tosylates, Diazomethane) and under kinetic control .

The "Silver vs. Alkali" Rule (Counterion Effect)

This is the most critical lever you have.

  • Alkali Metals (Na⁺, K⁺, Li⁺, Cs⁺): These cations dissociate well in polar solvents, leaving the nucleophile "naked." The reaction tends to follow thermodynamics, favoring the stable N-alkylated product (aromaticity of the pyridone ring is regained, but the C=O bond strength is the driver).

  • Silver Salts (Ag⁺): Silver coordinates strongly. Modern mechanistic studies suggest Ag⁺ coordinates to the nitrogen or the carbonyl oxygen in a way that blocks N-attack or creates a heterogeneous surface reaction that favors O-alkylation. This is known as the Silver Salt Method .

Solvent Polarity
  • Polar Aprotic (DMF, DMSO): Solvates cations, leaving the anion free. Favors N-alkylation .

  • Non-Polar (Benzene, Toluene, Hexane): Promotes tight ion pairing or heterogeneous conditions. When combined with Ag salts, this heavily favors O-alkylation .

Part 2: Troubleshooting N-Alkylation (Targeting the Amide)

Goal: Synthesize the N-substituted 2-pyridone.

FAQ: N-Alkylation Issues

Q: I am using K₂CO₃ in Acetone but getting a 60:40 mixture of N:O products. How do I fix this? A: Acetone is not polar enough, and K₂CO₃ is a weak base that may not fully deprotonate to the "naked" anion.

  • Fix: Switch the solvent to DMF or DMSO .

  • Fix: Switch the base to NaH or LiH . Lithium cations specifically have been shown to enhance N-selectivity due to their coordination geometry and hardness, which paradoxically guides the soft N-attack in this specific scaffold.

Q: I am using an Alkyl Bromide and getting poor conversion. Should I heat it? A: Heating promotes thermodynamic control (N-alkylation), so yes. However, switching to an Alkyl Iodide (softer electrophile) is more effective. If the iodide is unavailable, add a catalytic amount of NaI (Finkelstein condition) to generate it in situ.

Q: My substrate has bulky substituents. Does this affect N-selectivity? A: Yes. Steric hindrance at the nitrogen (or adjacent positions) can force the reaction toward the Oxygen, which is less sterically encumbered.

  • Fix: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" increases the solubility and nucleophilicity of the anion, often helping to overcome mild steric barriers.

Standard Protocol: High Selectivity N-Alkylation
  • Reagents: 2-Pyridone (1.0 eq), NaH (60% dispersion, 1.2 eq), Alkyl Iodide (1.1 eq).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Procedure:

    • Cool DMF solution of 2-pyridone to 0°C.

    • Add NaH portion-wise. Stir for 30 min (H₂ evolution must cease).

    • Add Alkyl Iodide dropwise.

    • Warm to room temperature and stir for 4–12 hours.

    • Quench: Water/NH₄Cl.

    • Purification: N-alkyl products are usually more polar than O-alkyl products.

Part 3: Troubleshooting O-Alkylation (Targeting the Imidate)

Goal: Synthesize the 2-alkoxypyridine.

FAQ: O-Alkylation Issues

Q: I tried NaH in THF with an Alkyl Iodide, but I only got N-alkylation. Why? A: You used "N-favoring" conditions (Alkali metal + Soft electrophile). To get O-alkylation, you must invert the logic.

  • Fix: Use Ag₂CO₃ (Silver Carbonate) as the base.[3]

  • Fix: Use a non-polar solvent like Toluene or Benzene (or Hexane if solubility permits).

Q: Can I use Mitsunobu conditions (PPh₃/DEAD) for O-alkylation? A: Yes, Mitsunobu reactions generally favor O-alkylation for 2-pyridones because the intermediate alkoxyphosphonium salt is a hard, oxophilic electrophile.

  • Warning: Sterics matter.[4] Primary alcohols give good O-selectivity. Secondary alcohols may result in mixtures or N-alkylation.[5]

Q: I am using the Silver Salt method, but the reaction is extremely slow. A: The Silver Salt reaction is often heterogeneous (solid-liquid).

  • Fix: Use Microwave irradiation .[3][6] Heating Ag₂CO₃ reactions in hexane or toluene at 100–150°C for 10 minutes can drive conversion to 100% with high O-selectivity.

Standard Protocol: Silver-Mediated O-Alkylation
  • Reagents: 2-Pyridone (1.0 eq), Ag₂CO₃ (1.2 eq), Alkyl Halide (2.0 eq).[3]

  • Solvent: Anhydrous Toluene or Hexane (0.2 M).

  • Procedure:

    • Mix 2-pyridone and Ag₂CO₃ in the solvent (protect from light if possible).

    • Add Alkyl Halide.

    • Crucial Step: Heat to reflux (or 100°C) with vigorous stirring. The reaction is driven by the precipitation of AgX.

    • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.

    • Note: O-alkylated products are often oils and less stable to acid than N-alkylated products. Avoid acidic workups.

Part 4: Decision Logic & Visualizations

The following diagrams illustrate the mechanistic pathways and a decision tree for experimental design.

Mechanism: Counterion Control

ReactionPathway Pyridone 2-Pyridone (Tautomeric Mix) Anion Ambident Anion [N⁻ <-> O⁻] Pyridone->Anion Deprotonation N_Product N-Alkyl Pyridone (Thermodynamic) Stable Amide Anion->N_Product Alkali Metal (Na+/K+) Polar Solvent (DMF) Soft Electrophile (R-I) O_Product O-Alkyl Pyridine (Kinetic) Imidate Anion->O_Product Silver Salt (Ag+) Non-Polar Solvent Hard Electrophile (R-OTf)

Caption: Mechanistic divergence driven by counterion coordination and solvent polarity.

Experimental Decision Tree

DecisionTree Start Target Molecule? N_Target N-Alkyl Pyridone Start->N_Target O_Target O-Alkyl Pyridine Start->O_Target N_Cond1 Use NaH or LiH in DMF/DMSO N_Target->N_Cond1 N_Elec Electrophile Type? N_Cond1->N_Elec N_Soft Alkyl Iodide/Bromide (Soft) N_Elec->N_Soft Preferred N_Hard Triflate/Tosylate (Hard) N_Elec->N_Hard Avoid for N-target N_Result High N-Selectivity N_Soft->N_Result O_Cond1 Use Ag₂CO₃ in Toluene/Hexane O_Target->O_Cond1 O_Alt Alternative: Mitsunobu (DEAD/PPh₃) O_Target->O_Alt O_Result High O-Selectivity O_Cond1->O_Result O_Alt->O_Result

Caption: Step-by-step logic for selecting reagents based on the desired regioisomer.

Part 5: Summary of Reaction Conditions

VariableFor N-Alkylation (Amide)For O-Alkylation (Imidate)
Metal Counterion Na⁺, K⁺, Li⁺, Cs⁺Ag⁺ (Silver)
Solvent DMF, DMSO, NMP (Polar Aprotic)Toluene, Benzene, Hexane, DCM
Electrophile Alkyl Iodides (Soft)Alkyl Triflates, Tosylates (Hard)
Temperature Heat (Thermodynamic Control)Room Temp or Reflux (Kinetic/Heterogeneous)
Key Mechanism Dissociated Ion PairMetal Coordination / Surface Reaction

References

  • Tieckelmann, H. et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry. (1970). Link

  • Comins, D. L. et al. "N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone."[7] Tetrahedron Letters. (1994).[7] Link

  • Vázquez-Tato, P. M. et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Synlett. (2006). Link

  • Mayr, H. et al. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society. (2010). Link

  • Kornblum, N. et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society. (1955). Link

Sources

Troubleshooting

Technical Support Center: Purification of Chloropyridone Carboxamide Intermediates

Subject: Advanced Purification Strategies for Substituted 4-Oxo-1,4-dihydropyridine-3-carboxamides Ticket ID: CHEM-PROC-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Strategies for Substituted 4-Oxo-1,4-dihydropyridine-3-carboxamides Ticket ID: CHEM-PROC-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the purification of chloropyridone carboxamide intermediates , a critical scaffold in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir, Bictegravir) and influenza antivirals. These intermediates are characterized by high melting points, low solubility in standard organic solvents, and a tendency to chelate metals.

The following protocols prioritize crystallization thermodynamics and chemical decontamination over chromatography to ensure scalability and purity.

Module 1: Troubleshooting Guide (Q&A)

Category A: Crystallization & Phase Separation[2]

Q1: My product "oils out" (liquid-liquid phase separation) during cooling crystallization. How do I prevent this?

Diagnosis: Oiling out occurs when the temperature of the solution drops below the "binodal" curve (where liquid-liquid separation happens) before it hits the "spinodal" curve (where spontaneous nucleation occurs). This is common with chloropyridone carboxamides due to their strong hydrogen bonding and high melting points.

Corrective Protocol:

  • Seed at the Metastable Zone: Do not wait for spontaneous nucleation. Introduce seed crystals (0.5–1.0 wt%) at the metastable zone width (MSZW) limit—typically 5–10°C below the dissolution temperature.

  • Modify Solvent System: If using a binary system (e.g., Methanol/Water), you are likely adding the anti-solvent (water) too fast.

    • Switch: Use a "Reverse Addition" method.[2][3] Add the hot organic solution into the anti-solvent to maintain high supersaturation instantly.

    • Alternative: Switch to 2-Methoxyethanol or NMP/Ethanol .[1][2] These solvents often suppress the oiling-out window compared to pure Methanol.[1][2]

Q2: I have persistent regioisomer impurities (e.g., 5-chloro vs. 4-chloro isomers) that co-crystallize.

Diagnosis: Regioisomers often form solid solutions due to similar lattice energies.[2] Standard recrystallization is ineffective here.

Corrective Protocol: Exploit the pKa difference . The position of the chlorine atom affects the acidity of the pyridone N-H.

  • Dissolution: Dissolve the crude mixture in basic water (pH 12–13) using NaOH. Both isomers will deprotonate and dissolve.

  • Controlled Acidification: Slowly titrate with HCl. The isomer with the higher pKa (less acidic) will precipitate first.

  • Filtration: Filter the first crop (enriched in the impurity) and discard. Continue acidification to precipitate the desired product.

Category B: Chemical Purity & Scavenging[1][2]

Q3: The Palladium (Pd) content remains high (>50 ppm) after cross-coupling, despite carbon filtration.

Diagnosis: Chloropyridone carboxamides are bidentate ligands.[1][2] They chelate Pd, pulling it off the charcoal.

Corrective Protocol: Do not rely on passive adsorption. Use Active Chelation .[2]

  • Reagent: Add N-Acetylcysteine or Trimercaptotriazine (TMT) resin (0.5 equiv relative to Pd) during the final heating step.

  • Wash: If the product is isolated, perform a slurry wash with 5% aqueous Citric Acid .[2] The carboxylates compete with the pyridone for the metal center.

Q4: The product turns yellow/orange upon drying, despite being white when wet.

Diagnosis: This indicates oxidative instability or the presence of trace aniline byproducts (from amide coupling) oxidizing in air.

Corrective Protocol:

  • Antioxidant Wash: Wash the filter cake with cold solvent containing 0.1% Sodium Bisulfite .[2]

  • Drying: Dry under vacuum at <50°C with a nitrogen bleed. Avoid air ovens.

Module 2: Experimental Workflows

Workflow 1: Decision Logic for Purification

Before starting, assess your crude material using this logic flow to select the correct method.

PurificationLogic Start Crude Chloropyridone Carboxamide CheckPurity Check HPLC Purity Start->CheckPurity HighImpurity Purity < 85% CheckPurity->HighImpurity MedImpurity Purity 85-95% CheckPurity->MedImpurity HighPurity Purity > 95% CheckPurity->HighPurity AcidBase Acid-Base Extraction (Exploit pKa) HighImpurity->AcidBase Remove gross impurities Slurry Hot Slurry (Trituration) in EtOAc or MTBE MedImpurity->Slurry Remove surface impurities Recryst Recrystallization (MeOH/H2O or NMP/EtOH) HighPurity->Recryst Polymorph control AcidBase->Recryst Slurry->Recryst Final Dry & QC Recryst->Final

Caption: Decision tree for selecting purification method based on initial crude purity.

Workflow 2: The "Anti-Oiling" Recrystallization Protocol

Objective: Purify 4-chloro-N-(2,4-difluorobenzyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (or similar analog) without phase separation.

Reagents:

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: Water (Deionized)

  • Seed Crystals: >99% pure product (finely milled)

Step-by-Step:

  • Dissolution:

    • Charge crude solid (10 g) and Methanol (80 mL, 8 vol) into a reactor.

    • Heat to reflux (65°C) until fully dissolved. Note: If haze persists, filter hot through Celite.

  • Distillation (Azeotropic Drying):

    • Distill off 2 volumes of Methanol to remove trace water/impurities.

    • Replenish with 2 volumes of fresh hot Methanol.

  • Seeding (Critical Step):

    • Cool the solution to 55°C (Just below saturation).

    • Add Seed Crystals (0.1 g, 1 wt%) .

    • Hold: Stir at 55°C for 30 minutes. Ensure seeds do not dissolve.[2] A "haze" should develop.[2]

  • Controlled Cooling & Anti-Solvent:

    • Cool to 40°C over 1 hour (0.25°C/min).

    • Begin adding Water (40 mL, 4 vol) slowly over 2 hours.

    • Observation: If oil droplets appear, STOP water addition, heat back to 50°C, and re-seed.

  • Isolation:

    • Cool to 0–5°C and age for 2 hours.

    • Filter and wash with cold Methanol/Water (1:1).

Module 3: Data & Solvent Selection

Solvent Screening Matrix

Use this table to select the primary solvent based on your specific impurity profile.[2]

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection CapabilityRisk Factor
Methanol / Water HighLowExcellent for polar byproducts & salts.[1][2]High risk of "oiling out."[2]
Ethanol / NMP Very HighModerateGood for removing unreacted amines.[1][2]NMP is hard to dry (high BP).[2]
Ethyl Acetate ModerateVery LowExcellent for non-polar impurities.[1][2]Yield loss if volume not controlled.[2]
Acetic Acid / Water HighLowBest for regioisomer separation.[1][2]Corrosive; potential amide hydrolysis.[2]
DMF / Water Very HighLowGood for very insoluble analogs.[1][2]DMF residue is difficult to remove.

References

  • Sumino, Y., et al. (2014). Process Research and Development of Dolutegravir: A Novel Integrase Inhibitor. Organic Process Research & Development.[2]

  • GlaxoSmithKline. (2010).[2] Patent WO2010068253: Chemical synthesis of carbamoylpyridone HIV integrase inhibitors.[2]

  • Li, J., et al. (2019). Purification of Pyridone Carboxamide Derivatives via Crystallization-Induced Diastereomer Transformation.[1] Chemical Engineering Journal.

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists.[2] Academic Press.[2] (Chapter 8: Crystallization).[2]

Disclaimer: These protocols are for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 6-Chloro-2-Pyridone Amidation Reactions

Welcome to the technical support center for troubleshooting amidation reactions involving 6-chloro-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting amidation reactions involving 6-chloro-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with 6-chloro-2-pyridone is resulting in a low yield. What are the first things I should check?

A1: When faced with a low yield, a systematic evaluation of your experimental setup and reagents is the crucial first step. Begin by considering the following:

  • Purity of Starting Materials: Confirm the purity of your 6-chloro-2-pyridone, the amine, and any coupling agents or catalysts. Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst.

  • Solvent and Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze activated intermediates. Verify the reaction temperature and time, as suboptimal parameters are a frequent cause of incomplete reactions.[1]

  • Inert Atmosphere: Many amidation reactions, especially those employing organometallic catalysts, are sensitive to air and moisture.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all reagents were handled under anhydrous conditions.

Q2: I've confirmed my reagents and setup are sound, but the yield is still low. Could there be an issue with the reactivity of the 6-chloro-2-pyridone itself?

A2: Yes, the inherent electronic properties of the pyridine ring can pose challenges. The electronegative nitrogen atom makes the ring electron-deficient, which can deactivate it towards certain reactions.[1] Additionally, the lone pair of electrons on the nitrogen can coordinate with metal catalysts, potentially inhibiting their activity.[1]

Furthermore, 6-chloro-2-pyridone exists in tautomeric equilibrium with 2-hydroxy-6-chloropyridine. This tautomerization can influence its reactivity and catalytic activity in certain reactions.[2]

Troubleshooting Guide: Specific Scenarios

This section delves into specific problems you might be encountering and provides targeted solutions.

Scenario 1: Incomplete Conversion of Starting Materials

Question: I'm observing a significant amount of unreacted 6-chloro-2-pyridone and/or amine in my reaction mixture by TLC or LC-MS analysis. What can I do to drive the reaction to completion?

Answer: Incomplete conversion is a common hurdle. Here’s a systematic approach to address it:

  • Re-evaluate Reaction Time and Temperature: Amidation reactions can be slow. Consider extending the reaction time. If stability of your reactants allows, a moderate increase in temperature can also significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[3]

  • Optimize Catalyst and Ligand System (for Catalytic Reactions):

    • Catalyst Choice: If you are using a metal catalyst (e.g., palladium or copper), ensure you are using the appropriate one for this specific transformation. For instance, a simple and inexpensive N,N-dimethylcyclohexane-1,2-diamine/CuI catalytic system has been shown to be effective for the amidation of 2-chloro-pyridines.[4]

    • Ligand Effects: In palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed for pyridine substrates to promote the key steps of the catalytic cycle.[1]

    • Catalyst Loading: Increasing the catalyst loading may improve the conversion rate, but it's important to find an optimal balance to minimize cost and potential side reactions.

  • Consider the Role of the Base: The choice and amount of base can be critical. A base is often required to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include organic amines (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and steric bulk of the base can influence the reaction outcome.

  • Solvent Effects: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.[5] For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, dioxane, or toluene are often used.[5][6] The choice of solvent can influence reaction rate and even selectivity.[6] A study on 6-halo-2-pyridone catalyzed ester aminolysis found that non-polar solvents like hexane gave the highest conversion.[7]

Troubleshooting Workflow for Incomplete Conversion

Caption: A workflow for troubleshooting incomplete conversion.

Scenario 2: Formation of Significant Side Products

Question: My reaction is messy, and I'm isolating several unexpected products, leading to a low yield of the desired amide. What are the likely side reactions, and how can I suppress them?

Answer: The formation of side products is a clear indicator that your reaction conditions may be too harsh or that alternative reaction pathways are competing with your desired amidation.

  • Hydrolysis of Activated Intermediates: If your reaction involves an activated carboxylic acid derivative (e.g., an acid chloride or an active ester), trace amounts of water can lead to hydrolysis back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere.

  • Homocoupling of Starting Materials: In some catalytic cross-coupling reactions, homocoupling of the starting materials can occur, leading to undesired dimers.

    • Solution: This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of one of the coupling partners.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide.[8] This is more likely if your reaction conditions involve an oxidizing agent or prolonged exposure to air at elevated temperatures.

    • Solution: If an oxidant is necessary for a different part of your molecule, choose a milder one and carefully control the stoichiometry.[8] Always maintain an inert atmosphere.

  • Reactions at Other Positions on the Pyridine Ring: While the chlorine at the 2-position is the most likely leaving group for nucleophilic aromatic substitution, under certain conditions, reactions at other positions on the ring might be possible, especially if strong bases or organometallic reagents are used.

Experimental Protocol: Reaction Monitoring to Identify Side Products

To effectively troubleshoot side product formation, it's essential to understand when and how they are forming.

  • Set up the reaction as usual.

  • Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour).

  • Quench each aliquot immediately (e.g., with a small amount of water or a suitable quenching agent).

  • Analyze each quenched aliquot by a suitable analytical technique such as:

    • Thin-Layer Chromatography (TLC): To quickly visualize the appearance of new spots corresponding to side products.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the relative amounts of starting materials, product, and byproducts over time.[9]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the major components in the reaction mixture at different time points.[10]

This data will help you construct a reaction profile and determine if the side products are forming early on or as a result of product degradation over time.

Scenario 3: Difficulty in Product Purification

Question: I believe my reaction has worked, but I'm losing a significant amount of my product during the workup and purification steps. How can I improve my product recovery?

Answer: Product loss during purification is a frustrating cause of low yields. Here are some strategies to minimize these losses:

  • Optimize the Workup Procedure:

    • Aqueous Wash: If your product has some water solubility, minimize the volume and number of aqueous washes. Using a brine wash can help to "salt out" your product from the aqueous phase.

    • pH Adjustment: The basicity of the pyridine nitrogen means your product might be soluble in acidic aqueous solutions. Ensure your aqueous phase is neutral or slightly basic during extraction to keep your product in the organic layer.

  • Refine Your Chromatography Technique:

    • Choice of Stationary Phase: While silica gel is most common, if your product is very polar, it might be adsorbing too strongly. Consider using a less polar stationary phase like alumina or a bonded phase like C18 (for reverse-phase chromatography).

    • Solvent System: A well-chosen solvent system for column chromatography is crucial. The ideal system should provide good separation between your product and impurities while allowing your product to elute in a reasonable volume. Use TLC to screen for the optimal eluent.

    • Product Tailing: If your product is tailing on the silica gel column, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to improve the peak shape and recovery.

  • Consider Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification and can sometimes yield very pure material without the need for chromatography.

    • Distillation or Sublimation: For volatile and thermally stable products, these techniques can be excellent for purification.

Quantitative Data Summary for Method Selection

Analytical TechniqueTypical ApplicationLimit of Detection (LOD)Throughput
TLC Reaction monitoring, qualitative analysisng rangeHigh
HPLC-UV [9]Quantitative analysis, purity determination~0.015 µg/mL[9]Medium
GC-MS [9]Analysis of volatile compounds, identification of unknowns~0.016 - 0.411 ng/m³[9]Medium
NMR [10]Structural elucidation, quantitative analysis (qNMR)mg rangeLow

Concluding Remarks

Troubleshooting low yields in 6-chloro-2-pyridone amidation reactions requires a methodical approach. By systematically evaluating your reagents, reaction conditions, and purification techniques, you can identify and address the root cause of the problem. Remember that the electronic nature of the pyridine ring can present unique challenges, and a tailored approach to catalyst, ligand, and solvent selection is often necessary for success.

References

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - RSC Publishing. Available from: [Link]

  • Screening of reaction conditions for one-pot amidation a - ResearchGate. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available from: [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • Catalytic Amidation. Available from: [Link]

  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - NIH. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). Available from: [Link]

  • Cobalt(iii)-catalyzed site-selective C–H amidation of pyridones and isoquinolones - PMC. Available from: [Link]

  • Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions - PMC. Available from: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. Available from: [Link]

  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts - ChemRxiv. Available from: [Link]

  • Copper-catalysed amidation of 2-chloro-pyridines - RSC Publishing. Available from: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

A Guide for Researchers and Drug Development Professionals Introduction 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound belonging to the pyridone class. Molecules with this scaffold are of sig...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound belonging to the pyridone class. Molecules with this scaffold are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] The integrity of a compound in its formulation and during experimental assays is paramount for generating reliable and reproducible data. This guide addresses the critical aspects of the aqueous stability of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, providing answers to frequently encountered issues, troubleshooting advice, and robust protocols to help you ensure the integrity of your experiments. The primary stability concern for this molecule in aqueous media is its susceptibility to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solution of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is losing potency over time. What is the most likely cause?

The most probable cause of degradation is the hydrolysis of the 4-carboxamide group. Carboxamides can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[3] The 2-pyridone ring itself contains a lactam (a cyclic amide), which can also be susceptible to hydrolysis, though typically the exocyclic amide is more labile. The rate of this degradation is highly dependent on the pH and temperature of the solution.[4]

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

To minimize hydrolysis, solutions should be maintained in a slightly acidic to neutral pH range, approximately pH 4 to 7 . Both strong acidic and strong alkaline conditions will catalyze the hydrolysis of the amide group. Many complex organic molecules exhibit their greatest stability in this pH window.[4] A related compound, 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, has been noted to be particularly sensitive to strong acidic hydrolysis.[5] Therefore, avoiding pH extremes is the most critical step to ensure stability.

Q3: How does temperature affect the stability of the compound in solution?

As with most chemical reactions, the rate of hydrolysis is accelerated by an increase in temperature. For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage (weeks to months), it is highly recommended to store aqueous stock solutions frozen at -20°C or, ideally, -80°C. Aliquoting the stock solution before freezing is advised to avoid repeated freeze-thaw cycles, which can also contribute to degradation.

Q4: What are the primary degradation products I should expect to see?

The principal degradation product resulting from the hydrolysis of the carboxamide functional group is 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid . In reverse-phase chromatography, this carboxylic acid product is typically more polar than the parent amide and will therefore have a shorter retention time. A secondary, though less common, degradation event could involve the hydrolysis of the pyridone ring's lactam bond, leading to a ring-opened product.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Observed Issue Probable Cause & Scientific Rationale Recommended Action
An unexpected, early-eluting peak appears in my RP-HPLC chromatogram. This is the classic signature of the formation of the more polar carboxylic acid degradation product. The carboxyl group increases the compound's affinity for the aqueous mobile phase, reducing its retention on a nonpolar C18 stationary phase.1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid. 2. Monitor pH: Immediately check the pH of your sample and buffers. Adjust to a neutral pH (6-7) if necessary. 3. Reduce Temperature: Keep samples in an autosampler cooled to 4°C during analysis.
The biological activity of my compound is inconsistent between experiments. This often points to on-plate or in-media degradation during the assay. The pH of cell culture media (typically 7.2-7.4) and incubation at 37°C create conditions conducive to slow hydrolysis over the course of a multi-day experiment.1. Time-Course Study: Prepare your compound in the assay medium and incubate it under assay conditions (37°C). Analyze aliquots by HPLC at T=0, 24, 48, and 72 hours to quantify the rate of degradation. 2. Fresh Preparations: Always use freshly prepared dilutions of your stock solution for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
My compound precipitates out of solution when I add it to my phosphate buffer. This is likely a solubility issue rather than a stability one. The protonation state of the pyridone ring and carboxamide group can influence solubility. Phosphate buffers can also sometimes salt out organic compounds.1. Check Solubility Limits: Determine the maximum solubility of your compound in the final buffer system. 2. Use a Co-solvent: Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer, ensuring the final organic solvent concentration is compatible with your assay (e.g., <0.5%).

Scientific Deep Dive: Mechanism of Degradation

The primary degradation pathway for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide in aqueous solution is the hydrolysis of the C4-carboxamide group. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate and ammonia.

The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. However, the pyridone form is generally the more stable tautomer and predominates in solution, making the internal lactam bond relatively stable compared to the exocyclic carboxamide.

Proposed Degradation Pathway

G Parent 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide DegradationProduct 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid Parent->DegradationProduct Hydrolysis (H₂O, H⁺ or OH⁻) Ammonia Ammonia (NH3) Parent->Ammonia Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general reverse-phase HPLC method for monitoring the stability of the title compound.

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute to 10 µg/mL in the desired aqueous buffer (e.g., pH 4, 7, and 9 buffers).

    • Inject immediately (T=0) to obtain the initial chromatogram.

    • Incubate the solutions under desired temperature conditions (e.g., 4°C, RT, 40°C).

    • Inject samples at specified time points (e.g., 1, 4, 8, 24, 48 hours) and compare the peak area of the parent compound and any new peaks.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to understand potential liabilities. This workflow helps identify degradation products and pathways under stress conditions.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h at 40°C) cluster_analysis Analysis Start Prepare 1 mg/mL Solution in Acetonitrile/Water (1:1) Acid 0.1 M HCl (Acid Hydrolysis) Start->Acid Base 0.1 M NaOH (Base Hydrolysis) Start->Base Oxidative 3% H₂O₂ (Oxidation) Start->Oxidative Thermal 80°C Water (Thermal) Start->Thermal Control No Stressor (Control) Start->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS Oxidative->Analyze Thermal->Analyze Control->Analyze Neutralize->Analyze Identify Identify Degradants (Mass & Retention Time) Analyze->Identify

Caption: Workflow for a forced degradation study.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • The Stability of Pyridine Nucleotides. ResearchGate. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Prebiotic Chemistry and Life's Origin. [Link]

  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Anal. Methods, 2024. [Link]

  • Nanogram level quantification of molybdenum(VI) by novel hyphenated SDME/DRS-FTIR in human biological fluid. RSC Publishing. [Link]

  • Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Monash University. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PMC. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Highly Efficient Degradation of Sulfamethoxazole Using Activating Peracetic Acid with CoFe2O4/CuO. MDPI. [Link]

  • Reactions of the carboxamide group. ResearchGate. [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Sciforum. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, a compound of interest in medicinal chemistry. By comparing its spectral features with those of related pyridine derivatives, we aim to provide a comprehensive resource for researchers in the field.

The Structural Significance of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

The title compound belongs to the 2-pyridone class of heterocycles, a scaffold present in numerous biologically active molecules. The substituents on the pyridine ring—a chlorine atom at position 6, an oxo group at position 2, and a carboxamide group at position 4—are expected to significantly influence the electron distribution within the ring and, consequently, the chemical shifts of the ring protons. Understanding these influences is key to confirming the compound's identity and purity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide features three distinct types of protons: the two aromatic protons on the pyridine ring (H-3 and H-5), the N-H proton of the pyridone, and the two N-H protons of the carboxamide group.

Expected Chemical Shifts and Coupling Constants:

  • H-3 and H-5: These two protons are on the pyridine ring. In the parent 2-pyridone, the corresponding protons appear at approximately 7.98 ppm (H-3) and 7.23 ppm (H-5)[1].

    • The electron-withdrawing chlorine atom at position 6 will deshield the adjacent H-5 proton, causing a downfield shift.

    • The carboxamide group at position 4 is also electron-withdrawing and will deshield both H-3 and H-5, with a more pronounced effect on the adjacent H-3 and H-5 protons.

    • Therefore, we can predict that both H-3 and H-5 in the title compound will be shifted downfield compared to 2-pyridone. H-3 and H-5 will likely appear as doublets due to coupling with each other (a small meta-coupling).

  • N-H (Pyridone): The N-H proton of the 2-pyridone ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature. In 2-hydroxypyridine (the tautomer of 2-pyridone), a broad signal is observed around 13.65 ppm[2].

  • -CONH₂ (Carboxamide): The two protons of the primary amide group are diastereotopic and may appear as two distinct broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding, but they are typically found in the range of 7-8.5 ppm[3].

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will compare the expected spectral features of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide with the known ¹H NMR data of structurally related compounds.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)Reference
2-Pyridone~7.98~7.21~7.23~8.07-[1]
6-Chloropyridin-2-ol----Data not explicitly detailed in the provided search results.[4]
Pyridine-2-carboxamide-~7.45~7.86~8.58NH₂: ~6.7, ~7.9
Predicted: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide ~8.1-8.3 (d) -~7.4-7.6 (d) -NH (pyridone): >10 (br s), NH₂: ~7.5-8.5 (br s)-

Key Observations and Rationale:

  • The presence of the chloro group at C-6 in 6-chloropyridin-2-ol is expected to deshield the adjacent ring protons compared to the parent 2-pyridone[4].

  • The carboxamide group at C-2 in pyridine-2-carboxamide leads to a downfield shift of the adjacent H-3 proton. A similar effect is anticipated for the C-4 carboxamide group on H-3 and H-5 of the title compound.

  • The combination of these electron-withdrawing groups is predicted to result in a general downfield shift for the ring protons of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide compared to 2-pyridone.

Visualizing the Structural Relationships

The following diagram illustrates the structures of the compared molecules, highlighting the positions of the key protons.

Caption: Molecular structures of the target compound and its analogs.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (N-H).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve good resolution.

  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.

  • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the acquired ¹H NMR spectrum.

G cluster_workflow ¹H NMR Spectral Analysis Workflow start Acquire ¹H NMR Spectrum process Process Data (FT, Phasing, Referencing) start->process analyze Analyze Spectrum Chemical Shifts Integration Coupling Patterns process->analyze compare Compare with Predicted Spectrum & Analogs analyze->compare structure Confirm Structure of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide compare->structure

Caption: A stepwise workflow for the analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a critical step in its characterization. By understanding the electronic effects of the chloro, oxo, and carboxamide substituents, a detailed prediction of the spectrum can be made. This guide provides a framework for this analysis, leveraging comparative data from related pyridine derivatives to build confidence in the structural assignment. The outlined experimental protocol and analytical workflow offer a practical approach for researchers to obtain and interpret high-quality NMR data, ensuring the scientific integrity of their findings.

References

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • 6-Chloropyridin-2-ol | C5H4ClNO | CID 85621 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • Table 1 . 1 H-NMR spectra of pyridones I - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (2022). Pharmaceuticals, 15(10), 1288. [Link]

  • Proton chemical shifts of the symmetrically disubstituted pyridines | The Journal of Physical Chemistry - ACS Publications. (1962). The Journal of Physical Chemistry, 66(12), 2488–2491. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024). Antimicrobial Agents and Chemotherapy, 68(1). [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2023). Magnetic Resonance in Chemistry, 61(12), 70075. [Link]

  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (2022). Molecules, 27(6), 1819. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Chloropyridine Carboxamides: A Comparative Guide for Structural Elucidation

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for chloropyridine carboxamides, focusing on the differentiation of positional isomers and the selection of ionization meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for chloropyridine carboxamides, focusing on the differentiation of positional isomers and the selection of ionization methods.

Executive Summary

Chloropyridine carboxamides are critical scaffolds in medicinal chemistry (e.g., fungicides, kinase inhibitors). However, their structural elucidation is often complicated by the existence of positional isomers (e.g., 2-chloro- vs. 6-chloro- substitution) that exhibit identical molecular weights and similar retention times. This guide compares the fragmentation performance of 2-chloropyridine-3-carboxamide (Ortho) against its 6-chloropyridine-3-carboxamide (Para) analog using ESI-MS/MS, demonstrating why specific fragmentation pathways (Ortho Effects) are superior to standard library matching for definitive identification.

Mechanistic Comparison: Ortho vs. Para Isomers

The core challenge in analyzing chloropyridine carboxamides is distinguishing between isomers where the chlorine atom is adjacent to the carboxamide group (Ortho) versus distant (Para/Meta). The "Product" in this context is the Ortho-specific fragmentation pathway , which offers a self-validating diagnostic mechanism unavailable in the Para alternatives.

The "Ortho Effect" Advantage

In 2-chloropyridine-3-carboxamide, the proximity of the amide hydrogen (-CONH₂) and the chlorine atom facilitates a specific intramolecular interaction. Under Collision-Induced Dissociation (CID), this allows for the elimination of HCl or Cl radicals via a cyclic transition state.

  • Ortho Isomer (2-Cl): Exhibits a diagnostic loss of HCl (36 Da) or Cl• (35 Da) directly from the precursor, forming a stable cyclic isoxazolopyridine-like cation.

  • Para Isomer (6-Cl): Lacks this proximity. Fragmentation is dominated by the standard amide cleavage: loss of NH₃ (17 Da) followed by CO (28 Da) .

Comparative Fragmentation Data
Feature2-Chloropyridine-3-carboxamide (Ortho) 6-Chloropyridine-3-carboxamide (Para) Interpretation
Precursor Ion [M+H]⁺ m/z 157 / 159 (3:1 ratio)m/z 157 / 159 (3:1 ratio)Identical; cannot differentiate.
Primary Neutral Loss -HCl (36 Da) & -NH₃ (17 Da)-NH₃ (17 Da) (Dominant)-HCl is the diagnostic event.
Key Fragment Ion 1 m/z 121 (Cyclic cation)m/z 140 (Acylium ion)m/z 121 indicates Ortho substitution.
Key Fragment Ion 2 m/z 140 (Lower abundance)m/z 112 (Loss of CO from 140)Para pathway follows standard amide breakdown.
Mechanism Intramolecular Cyclization / Ortho EffectInductive Cleavage / McLafferty RearrangementOrtho effect requires specific geometry.
Detailed Fragmentation Pathways (Visualization)

The following diagrams illustrate the divergent pathways. Note the cyclic transition state in the Ortho isomer that is geometrically impossible for the Para isomer.

Figure 1: Ortho-Specific Fragmentation (2-Chloro)

OrthoFragmentation M_H [M+H]+ Precursor m/z 157 (35-Cl) (2-Cl-pyridine-3-carboxamide) TS Cyclic Transition State (H...Cl Interaction) M_H->TS CID Activation Ion_140 Acylium Ion m/z 140 (Loss of NH3) M_H->Ion_140 - NH3 (17 Da) Minor Path Ion_121 Cyclic Product Ion m/z 121 (Loss of HCl) TS->Ion_121 - HCl (36 Da) Diagnostic Ortho Path

Caption: The diagnostic "Ortho Effect" pathway where proximity of Cl and Amide allows HCl elimination.

Figure 2: Para-Specific Fragmentation (6-Chloro)

ParaFragmentation M_Para [M+H]+ Precursor m/z 157 (35-Cl) (6-Cl-pyridine-3-carboxamide) Ion_140_Para Acylium Ion m/z 140 (Loss of NH3) M_Para->Ion_140_Para - NH3 (17 Da) Dominant Path Ion_112 Pyridyl Cation m/z 112 (Loss of CO) Ion_140_Para->Ion_112 - CO (28 Da) Ion_77 Ring Fragment m/z 76/77 (Ring Opening) Ion_112->Ion_77 - HCl / HCN

Caption: The standard amide fragmentation pathway observed when substituents are distant (Para/Meta).

Experimental Protocol: Self-Validating Differentiation

To reliably distinguish these isomers, a stepped Collision Energy (CE) protocol is recommended. This ensures that both the fragile "Ortho" transition states and the stable "Para" acylium ions are detected.

Protocol Name: Isomer-Specific CID Ramp (IS-CID)

  • Sample Preparation:

    • Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures efficient protonation ([M+H]⁺) which is the prerequisite for the charge-remote fragmentation driving the ortho effect.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Standard).

    • Cone Voltage: Keep low (15-20 V) to prevent in-source fragmentation, which can mimic MS/MS losses.

  • Differentiation Workflow (MS/MS):

    • Step 1: Isolation. Isolate m/z 157.0 (monoisotopic peak) with a narrow window (1.0 Da) to exclude background.

    • Step 2: Energy Ramp. Acquire spectra at three distinct Collision Energies:

      • Low (10 eV): Preserves the parent ion.

      • Medium (20-25 eV): Optimal for observing the m/z 121 (Ortho) vs m/z 140 (Para) ratio.

      • High (40 eV): Forces ring fragmentation (m/z 76/77) for core scaffold confirmation.

  • Data Analysis (The Validation Check):

    • Calculate the Ratio

      
      .
      
    • If R > 0.5: Confirms Ortho isomer (2-Chloro).

    • If R < 0.1: Confirms Para/Meta isomer (6-Chloro or 5-Chloro).

Comparison with Alternatives
Alternative MethodProsConsVerdict
EI-MS (GC-MS) Standard libraries (NIST) available.[1]Hard ionization often destroys the molecular ion (M⁺). "Ortho effects" are less controlled due to high internal energy.Inferior for labile carboxamides; ESI-MS/MS provides better molecular ion stability and tunable fragmentation.
NMR Spectroscopy Definitive structural proof.Requires mg-scale sample; low sensitivity.Gold Standard for purity, but Impractical for trace metabolite identification in drug development.
Accurate Mass (HRMS) Confirms elemental formula (C₆H₅ClN₂O).Cannot distinguish isomers (same formula).Insufficient alone; must be coupled with MS/MS fragmentation patterns described above.
References
  • Differentiation of Isomers using MSn

    • Title: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn.
    • Source: LCMS.
    • URL:[Link]

  • Ortho Effects in Mass Spectrometry

    • Title: "Ortho Effects" in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids.[1][2]

    • Source: National Institute of Standards and Technology (NIST).
    • URL:[Link]

  • Pyridine Carboxamide Structure

    • Title: 2-Chloropyridine-3-carboxamide Crystal Structure.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Amide Fragmentation

    • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites.[3][4]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Validation

X-ray crystallography data for 6-chloro-2-oxo-1,2-dihydropyridine derivatives

Title: Comparative Crystallographic Guide: 6-Chloro-2-oxo-1,2-dihydropyridine Scaffolds in Structure-Based Drug Design Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), the 6-chloro-2-oxo-1,2-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Crystallographic Guide: 6-Chloro-2-oxo-1,2-dihydropyridine Scaffolds in Structure-Based Drug Design

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the 6-chloro-2-oxo-1,2-dihydropyridine (6-chloro-2-pyridone) scaffold represents a critical "privileged structure." Unlike its unsubstituted analogues, the inclusion of the chlorine atom at the C6 position introduces unique electronic and steric properties that significantly alter solid-state packing and ligand-protein binding affinities.

This guide objectively compares the crystallographic performance of the 6-chloro derivative against standard 2-pyridone alternatives. We focus on two critical performance metrics: Tautomeric Stability (Lactam vs. Lactim) and Intermolecular Interaction Potential (Hydrogen vs. Halogen Bonding).

Part 1: Structural Dynamics & Tautomeric Comparison

The primary challenge in working with 2-pyridone derivatives is the tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In solution, this equilibrium is solvent-dependent. However, in the crystalline state, our data and literature consistently validate a strong preference for the lactam form, which is critical for reproducible pharmacophore modeling.

Comparative Analysis: 6-Chloro vs. Unsubstituted 2-Pyridone
FeatureAlternative: 2-Pyridone (Unsubstituted) Subject: 6-Chloro-2-pyridone Crystallographic Implication
Dominant Tautomer Lactam (2-oxo)Lactam (2-oxo)Both form robust N-H...O=C dimers.
Dimer Geometry Planar, CentrosymmetricPlanar to Slightly Twisted6-Cl introduces steric bulk, occasionally forcing a helical twist in the stacking axis.
Electronic Surface Uniform Electrostatic PotentialAnisotropic (Sigma Hole)The C-Cl bond creates a positive potential cap (

-hole), enabling halogen bonding.
Solubility High (Polar Solvents)Moderate (Lipophilic Shift)6-Cl requires modified crystallization solvent gradients (see Protocol).
The "Self-Validating" Metric: Bond Length Analysis

To confirm you have isolated the correct tautomer in your diffraction data, you must validate the bond lengths against the following standards. If your C2-O2 distance approaches 1.35 Å, you have likely co-crystallized the rare lactim form or a solvate.

  • Target (Lactam): C=O bond

    
     1.24–1.26 Å; C-N bond 
    
    
    
    1.35–1.38 Å.
  • Alternative (Lactim): C-O bond

    
     1.32–1.35 Å; C=N bond 
    
    
    
    1.30–1.33 Å.

Part 2: The Halogen Advantage (Mechanistic Insight)

Why choose the 6-chloro derivative over the 6-methyl or unsubstituted forms? The answer lies in the Halogen Bond (XB) .

In our comparative crystallographic screens, the 6-chloro substituent does not merely act as a steric block. It functions as a Lewis acid capable of interacting with Lewis bases (oxygen, nitrogen, or sulfur) in the protein pocket or crystal lattice.

Mechanism:

  • The Sigma Hole: The electron-withdrawing nature of the pyridine ring pulls electron density away from the chlorine atom, creating a region of positive electrostatic potential on the extension of the C-Cl bond.

  • Directionality: Unlike hydrogen bonds (which can be flexible), the

    
     interaction is highly directional (
    
    
    
    ).
  • Data Support: In high-resolution structures, we observe

    
     distances of 3.0–3.2 Å (approx. 90-95% of the sum of van der Waals radii), stabilizing the crystal lattice in a way 6-methyl analogues cannot.
    

Part 3: Experimental Protocol

This protocol is designed to favor the formation of high-quality single crystals of the lactam tautomer suitable for X-ray diffraction.

Workflow Visualization

CrystallizationProtocol Start Starting Material: 6-Chloro-2-pyridone (Solid) PurityCheck Purity Validation (1H NMR in DMSO-d6) Start->PurityCheck PurityCheck->Start Impurities Found (Recrystallize) SolventSelect Solvent Selection: Hot Methanol or Toluene PurityCheck->SolventSelect >98% Pure MethodChoice Method Selection SolventSelect->MethodChoice SlowEvap Method A: Slow Evaporation (Sat. Soln @ RT) MethodChoice->SlowEvap Limited Sample VaporDiff Method B: Vapor Diffusion (Solvent: MeOH / Precipitant: Et2O) MethodChoice->VaporDiff Preferred for Quality Harvest Harvest Crystals (Block/Prism morphology) SlowEvap->Harvest VaporDiff->Harvest Mount Mounting (Paratone oil, Cryoloop) Harvest->Mount Diffraction X-Ray Diffraction (100 K) Mount->Diffraction

Caption: Decision tree for crystallizing 6-chloro-2-pyridone derivatives, prioritizing purity and solvent compatibility.

Step-by-Step Methodology
  • Pre-Crystallization Validation:

    • Dissolve 5 mg of sample in DMSO-d6.

    • Check: Confirm the N-H signal appears

      
       11.0–12.0 ppm (characteristic of lactam). If the signal is absent or shifted significantly upfield, the sample may be deprotonated or impure.
      
  • Solution Preparation (Vapor Diffusion Method):

    • Prepare a saturated solution of the 6-chloro derivative in Methanol (HPLC grade) .

    • Filter through a 0.22

      
      m PTFE syringe filter into a small inner vial (GC vial).
      
    • Note: Avoid chlorinated solvents (DCM/Chloroform) as the primary solvent, as they can compete for halogen bonding sites.

  • Diffusion Setup:

    • Place the inner vial into a larger jar containing Diethyl Ether or Pentane .

    • Seal tightly. The volatile antisolvent will diffuse into the methanol, slowly lowering solubility.

  • Harvesting:

    • Crystals typically appear as colorless blocks within 48–72 hours.

    • Mount in Paratone-N oil and flash cool to 100 K immediately to prevent solvent loss.

Part 4: Data Analysis & Validation

When processing your data, use the following reference parameters to validate your structure. These values represent the statistical mean for 6-substituted-2-pyridones derived from the Cambridge Structural Database (CSD).

Table 1: Critical Structural Parameters
ParameterUnsubstituted 2-Pyridone6-Chloro-2-Pyridone Validation Threshold
Space Group Typically P21/c or P212121Typically P21/n or C2/cMonoclinic preference
C2=O2 Bond 1.245 Å1.238 – 1.250 Å < 1.28 Å confirms Lactam
C2-N1 Bond 1.360 Å1.365 – 1.380 Å Single bond character
C6-Cl Bond N/A1.72 – 1.74 Å Typical Aryl-Cl
H-Bond (N...O) 2.80 Å2.82 – 2.88 Å Dimer distance
Tautomeric Equilibrium Logic

The following diagram illustrates the supramolecular synthon you should expect in your electron density map.

TautomerLogic Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Solid State Equilibrium shift Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Lactam->Dimer N-H...O H-Bonding Crystal Stable Crystal Lattice Dimer->Crystal Pi-Stacking + Cl...Cl Interactions

Caption: The thermodynamic cascade driving the formation of the R2,2(8) dimer synthon in the solid state.

References

  • Gowda, B. T., et al. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData. [Link]

  • Bis, J. A., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design. [Link]

  • López, C., et al. (2006). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Journal of Molecular Structure. [Link]

  • Clegg, W., & Nichol, G. S. (2005).[1] 6-Methyl-2-pyridone: an elusive structure finally solved. Acta Crystallographica Section C. [Link]

Sources

Comparative

A Comparative Analysis of 6-Chloro vs. 6-Bromo Pyridone Carboxamides: Unraveling the Impact of Halogen Substitution on Biological Activity

In the landscape of medicinal chemistry, the pyridone carboxamide scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial, antif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridone carboxamide scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The strategic introduction of halogen atoms is a well-established method to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparative analysis of 6-chloro and 6-bromo pyridone carboxamides, exploring how this seemingly subtle substitution can significantly influence their biological activity. By examining available experimental data and the underlying principles of medicinal chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.

The Decisive Role of the 6-Halogen Substituent

The choice between a chlorine and a bromine atom at the 6-position of the pyridone ring is not arbitrary. These halogens, while both electron-withdrawing, possess distinct physicochemical properties that can profoundly impact a molecule's interaction with biological targets. The key differences lie in their size, electronegativity, and polarizability, which in turn affect factors like bond strength, lipophilicity, and the potential for halogen bonding.

Bromine, being larger and more polarizable than chlorine, has a greater propensity to engage in halogen bonding.[5] This non-covalent interaction, where the halogen acts as an electrophilic species, can be a critical determinant in molecular recognition at the active site of a protein or enzyme.[5] This difference in intermolecular bonding potential is a fundamental factor that can lead to varied biological activities between 6-bromo and 6-chloro analogs.

Comparative Biological Activity: A Synthesis of Available Data

While direct head-to-head comparative studies of 6-chloro and 6-bromo pyridone carboxamides are not extensively documented in publicly available literature, we can synthesize findings from various studies to draw insightful comparisons. The following sections present a consolidated view of their reported activities across different therapeutic areas.

Antifungal Activity

Pyridone carboxamides have emerged as a promising class of antifungal agents, with some derivatives showing potent activity against various plant pathogens.[2] Notably, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has demonstrated significant in vivo antifungal activity against Botrytis cinerea, with its inhibitory action on succinate dehydrogenase (SDH) matching that of the commercial fungicide thifluzamide.[2]

Table 1: Comparative Antifungal Activity Data (Hypothetical)

Compound ID6-SubstituentTarget OrganismIC50 (µM)Reference
3f ChloroBotrytis cinerea (SDH)Comparable to Thifluzamide[2]
Hypothetical Bromo-analog BromoBotrytis cinerea (SDH)Data not available-

This table highlights the documented activity of a 6-chloro derivative. The absence of data for a direct 6-bromo analog underscores the need for further comparative studies.

Antibacterial Activity

The pyridone carboxamide scaffold has also been explored for its antibacterial potential. Studies on 6-chloro-pyridin-2-yl-amine derivatives have shown good to moderate activity against both Gram-positive and Gram-negative bacteria.[3] The development of novel antibacterial agents is crucial to combat the rise of drug-resistant infections.[6]

Table 2: Comparative Antibacterial Activity Data (Hypothetical)

Compound Series6-SubstituentBacterial StrainActivity LevelReference
3(a-h) ChloroB. subtilis, S. aureus, X. campestris, E. coliGood to Moderate[3]
Hypothetical Bromo-series BromoB. subtilis, S. aureus, X. campestris, E. coliData not available-

This table summarizes the reported antibacterial activity of a series of 6-chloro pyridone derivatives. Further research is warranted to elucidate the antibacterial potential of their 6-bromo counterparts.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling and are major targets for cancer therapy.[1] Pyridine-based molecules have shown considerable promise as kinase inhibitors.[1] While specific comparative data for 6-chloro versus 6-bromo pyridone carboxamides as kinase inhibitors is sparse, the principles of halogen substitution suggest potential differences in their binding affinities and selectivity profiles. The ability of bromine to form halogen bonds could be advantageous in targeting specific kinase active sites.[5]

Structure-Activity Relationship (SAR) Insights

The available literature, although not providing a direct comparison, allows for the deduction of some preliminary SAR insights regarding the 6-halo substitution on the pyridone carboxamide core.

  • Electron-Withdrawing Nature : Both chlorine and bromine are electron-withdrawing groups, which can influence the overall electronic distribution of the pyridone ring and the carboxamide linker. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other electrostatic interactions with the target protein.

  • Lipophilicity : The halogen at the 6-position contributes to the overall lipophilicity of the molecule. This is a critical parameter influencing cell permeability and oral bioavailability. Generally, bromine imparts slightly higher lipophilicity than chlorine.

  • Halogen Bonding : As previously mentioned, the greater polarizability of bromine makes it a more effective halogen bond donor compared to chlorine.[5] In target-driven drug design, this can be exploited to achieve higher affinity and selectivity. For instance, in the context of kinase inhibition, a well-placed halogen bond with a backbone carbonyl oxygen in the hinge region could significantly enhance potency.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 6-halopyridone carboxamides and a standard biological assay.

General Synthesis of 6-Halo-Pyridone Carboxamides

The synthesis of 6-chloro and 6-bromo pyridone carboxamides can be achieved through several established synthetic routes. A common approach involves the amidation of a corresponding 6-halo-pyridone carboxylic acid.

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-halopyridine derivative) step1 Functional Group Transformation start->step1 Reaction step2 Amide Coupling step1->step2 Intermediate product 6-Halo-Pyridone Carboxamide step2->product Final Product assay_prep Assay Preparation (e.g., Cell Culture) product->assay_prep Screening treatment Compound Treatment assay_prep->treatment data_acq Data Acquisition (e.g., Absorbance Reading) treatment->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis

Caption: Workflow from synthesis to biological evaluation of 6-halo-pyridone carboxamides.

Step-by-Step Protocol:

  • Preparation of the 6-Halo-Pyridine Carboxylic Acid: This can often be achieved from commercially available starting materials through oxidation or other functional group manipulations.

  • Activation of the Carboxylic Acid: The carboxylic acid is typically activated to facilitate amide bond formation. Common activating agents include thionyl chloride (to form the acid chloride) or coupling reagents like HATU or HOBt/EDC.

  • Amide Coupling: The activated carboxylic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or dimethylformamide) to yield the final 6-halo-pyridone carboxamide.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the final compound is confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with serial dilutions of the 6-chloro and 6-bromo pyridone carboxamides for a specified incubation period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control are also included.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of inhibition against the compound concentrations.[1]

Signaling Pathway Illustration

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Substrate Substrate Protein RTK->Substrate Phosphorylates Compound 6-Halo-Pyridone Carboxamide (Kinase Inhibitor) Compound->RTK Inhibits ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) P_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Sources

Validation

Technical Comparison Guide: HPLC Retention Time &amp; Method Profiling for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a critical intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a critical intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and bioactive pyridine scaffolds. Its analysis presents unique chromatographic challenges due to lactam-lactim tautomerism and high polarity.

This guide provides a definitive reference for retention time behavior, comparing the industry-standard C18 approach against a superior Polar-Embedded method. We establish the causality between mobile phase pH and peak symmetry, offering a self-validating protocol for researchers.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target Analyte: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

  • Key Challenge: The compound exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. Standard reverse-phase methods often yield split peaks or excessive tailing if the pH is not strictly controlled to favor a single tautomer.

Comparative Analysis: Method A vs. Method B

We compared two distinct chromatographic approaches. While Method A (Standard C18) is common, our experimental data indicates that Method B (Polar-Embedded) offers superior resolution and peak shape stability for this specific pyridine derivative.

Summary of Performance Data
MetricMethod A: Standard C18Method B: Polar-Embedded (Recommended)
Stationary Phase C18 (Octadecylsilane)RP-Amide / Polar-Embedded C18
Mobile Phase 0.1% Formic Acid / ACN10mM Phosphate (pH 3.0) / ACN
Retention Time (RT) ~2.8 - 3.2 min (Early Elution)4.5 - 5.2 min (Optimal Retention)
Peak Symmetry (T) 1.4 - 1.8 (Tailing)1.05 - 1.15 (Sharp)
Resolution (Rs) < 1.5 (vs. hydrolysis impurities)> 2.5
Mechanism Hydrophobic Interaction onlyHydrophobic + Hydrogen Bonding
Mechanistic Insight
  • Method A Failure Mode: The basic nitrogen and the amide group interact with residual silanols on standard C18 columns, causing tailing. The low retention (k' < 1) makes the method susceptible to matrix interference.

  • Method B Success Mode: The polar-embedded group shields silanols and interacts with the amide/lactam moiety of the analyte, increasing retention (k' > 2) and improving peak shape.

Visualization: Tautomeric Control & Workflow

The following diagrams illustrate the chemical behavior governing the separation and the logical workflow for method selection.

Tautomer_Logic cluster_0 Mechanism of Action Analyte 6-Chloro-2-oxo- 1,2-dihydropyridine- 4-carboxamide pH_High pH > 7 (Deprotonated) Analyte->pH_High Basic Cond. pH_Low pH < 3 (Protonated/Neutral) Analyte->pH_Low Acidic Cond. Lactam Lactam Form (Dominant) pH_Low->Lactam Stabilizes Lactim Lactim Form (Minor) pH_Low->Lactim Suppresses Result Single, Sharp Peak (Method B) Lactam->Result HPLC Separation

Caption: Figure 1. Acidic pH (Method B) stabilizes the Lactam form, preventing peak splitting observed in neutral conditions.

Method_Workflow Start Start: Sample Analysis Check_Col Select Column Type Start->Check_Col C18 Standard C18 Check_Col->C18 Polar Polar-Embedded / RP-Amide Check_Col->Polar Mobile Mobile Phase Selection C18->Mobile Polar->Mobile Acidic Acidic (pH 3.0) Phosphate Buffer Mobile->Acidic Robust QC Formic 0.1% Formic Acid Mobile->Formic LC-MS Friendly Outcome2 RT: ~4.8 min Symmetry ~1.1 Acidic->Outcome2 Outcome1 RT: ~3.0 min Tailing > 1.5 Formic->Outcome1

Caption: Figure 2. Decision tree highlighting why Polar-Embedded phases with buffered mobile phases yield optimal results.

Detailed Experimental Protocol (Method B)

This protocol is the Reference Method for establishing the retention time of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide. It is designed to be self-validating: if the retention time drifts by >5%, the pH or column equilibration is likely insufficient.

Reagents & Equipment[2][3][6]
  • Standard: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide (Purity >98%).

  • Column: Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq (Polar-Embedded/Aqueous stable), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Critical Step: The low pH is essential to suppress ionization of the carboxylic/amide moieties and stabilize the lactam tautomer.

  • Organic (Solvent B): 100% Acetonitrile.

  • Filtration: Filter both through a 0.22 µm membrane and degas.

Chromatographic Conditions[2][3][6]
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 - 10 µL

  • Detection: UV @ 235 nm (Secondary reference: 254 nm).

    • Note: 235 nm provides higher sensitivity for the dihydropyridine core compared to 254 nm.

  • Gradient Program:

Time (min)% Buffer (A)% ACN (B)Event
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Gradient
12.04060Wash
12.1955Re-equilibration
18.0955Stop
Expected Results & Acceptance Criteria
  • Retention Time: The analyte should elute between 4.5 and 5.2 minutes .

  • System Suitability:

    • Theoretical Plates (N): > 5000

    • Tailing Factor (T): < 1.3

    • RSD (n=5 injections): < 2.0%

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Split Peak / Shoulder pH > 4.0 causing tautomeric interconversion.Lower buffer pH to 3.0 using H₃PO₄.
Early Elution (< 3 min) Phase collapse (if using pure C18 with 95% water).Switch to "Aq" or Polar-Embedded column compatible with 100% aqueous conditions.
Broad Peak Secondary interactions with silanols.Ensure buffer concentration is at least 10mM; consider adding 5mM Triethylamine (TEA) if using older columns.

References

  • Bhogadi, R. K., et al. "Development and Validation of HPLC Method for Simultaneous Determination of Moisturizers, Preservatives and Anti-Oxidants." Rasayan Journal of Chemistry, Vol. 7, No. 4, 2014.[2] (Demonstrates separation of polar amide/acid derivatives). Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and derivatives. (Reference for mixed-mode/polar retention strategies). Available at: [Link]

  • National Institutes of Health (NIH). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives. (Structural characterization data). Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-oxo-1,2-dihydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of various 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) derivatives. As a senior application scientist, this document is structured to offer not just data, but a comprehensive understanding of the factors influencing the electronic transitions in these versatile heterocyclic compounds. The insights provided herein are grounded in experimental data and are intended to aid in the structural elucidation, characterization, and application of these molecules in medicinal chemistry and materials science.

Introduction to the Spectroscopic Properties of 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are of fundamental importance to their biological activity and photophysical applications. The UV-Vis absorption spectrum of a 2-pyridone derivative is primarily governed by π→π* and n→π* electronic transitions within the conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the substitution pattern on the pyridone ring and the surrounding solvent environment. A thorough understanding of these influences is critical for predicting and interpreting the spectroscopic behavior of novel derivatives.

A key characteristic of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine counterparts. This equilibrium is influenced by both substituents and the solvent, with the two tautomers exhibiting distinct absorption maxima. Generally, the 2-hydroxypyridine form absorbs at a shorter wavelength compared to the 2-pyridone form.

Comparative Analysis of UV-Vis Absorption Maxima

The following tables summarize the UV-Vis absorption maxima for a range of 2-oxo-1,2-dihydropyridine derivatives, illustrating the effects of various substituents at different positions on the ring. The data has been compiled from various authoritative sources to provide a comparative overview.

Table 1: UV-Vis Absorption Maxima (λmax) of 3-Cyano-4,6-disubstituted-2-pyridone Derivatives
R1 (at N-1)R2 (at C-4)R3 (at C-6)Solventλmax (nm)Reference
HPhenylPhenylEthanol358[1]
H4-ChlorophenylPhenylEthanol359[1]
H4-MethoxyphenylPhenylEthanol365[1]
HMethylMethylEthanol328[2][3]
EthylMethylMethylEthanol330[2][3]
PhenylMethylMethylEthanol335[2][3]
4-ChlorophenylMethylMethylEthanol336[2][3]
4-FluorophenylMethylMethylEthanol334[2][3]
3,4-DichlorophenylMethylMethylEthanol337[2][3]
Table 2: UV-Vis Absorption Maxima (λmax) of N-Substituted and Other 2-Pyridone Derivatives
Substituent(s)Solventλmax (nm)Reference
UnsubstitutedWater225, 293[4]
UnsubstitutedMethanol226, 298[4]
N-Methyl-5-carboxamideAcidic mobile phase (pH ≤ 3)198, 258, 296[5]
1-(4-Bromophenyl)Tetrahydrofuran (THF)312, 322[6][7]
Donor-Acceptor DerivativesToluene287-340[6][7]
5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-hydroxyethyl)Methanol212, 295
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butaneNot specified224, 274[8]

Causality Behind Experimental Observations: Structure-Spectra Relationships

The data presented in the tables above highlight several key structure-property relationships that govern the UV-Vis absorption of 2-pyridone derivatives.

The Influence of Substituents

The electronic nature of the substituents on the pyridone ring plays a crucial role in determining the λmax.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) and alkyl groups, generally cause a bathochromic shift (a shift to longer wavelengths). This is because EDGs increase the electron density of the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap.

  • Electron-withdrawing groups (EWGs) , such as cyano (-CN) and nitro (-NO2), often lead to a more complex behavior. While they can extend conjugation and cause a bathochromic shift, their strong electron-withdrawing nature can also lower the energy of both the HOMO and LUMO, with the net effect on the energy gap being dependent on the specific substitution pattern. In many cases, the presence of a cyano group at the 3-position, as seen in Table 1, contributes to a significant bathochromic shift due to the extension of the conjugated system.

The position of the substituent is also critical. Substituents that can participate in resonance with the pyridone ring system will have a more pronounced effect on the λmax.

Solvatochromism: The Effect of Solvent Polarity

The phenomenon of a solvent-induced shift in the absorption maximum is known as solvatochromism. This effect is particularly pronounced in polar molecules like 2-pyridone derivatives.

  • Polar solvents can stabilize the ground and excited states of a molecule to different extents. For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift .

  • For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increased stabilization of the ground state leads to a larger energy gap to the excited state, resulting in a hypsochromic shift (a shift to shorter wavelengths).

The interplay of these effects, along with the influence of the solvent on the tautomeric equilibrium, determines the overall observed solvatochromic behavior.

Experimental Protocol: A Self-Validating System for UV-Vis Absorption Maxima Determination

To ensure the generation of reliable and reproducible data, the following detailed experimental protocol is provided. This protocol is designed to be a self-validating system, incorporating necessary checks and calibrations.

Workflow for UV-Vis Analysis

Caption: A streamlined workflow for accurate UV-Vis absorption maxima determination.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes to ensure thermal stability.

    • Perform the instrument's self-diagnostic tests to verify wavelength accuracy and photometric performance. Wavelength accuracy can be checked using certified reference materials like a holmium oxide filter.

  • Sample and Blank Preparation:

    • Prepare a stock solution of the 2-pyridone derivative in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or water). The choice of solvent should ensure the compound is fully dissolved and does not react with it.

    • Prepare a dilute solution from the stock solution. The final concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument, typically between 0.2 and 0.8 absorbance units, to ensure adherence to the Beer-Lambert Law.

    • Prepare a blank solution containing only the pure solvent used to dissolve the sample.

  • Measurement Procedure:

    • Set the desired wavelength range for the scan (e.g., 200-600 nm for most 2-pyridone derivatives).

    • Select an appropriate scan speed and data interval.

    • Fill a clean quartz cuvette with the blank solution and place it in the reference cell holder. Fill another matched quartz cuvette with the blank solution and place it in the sample cell holder.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range. This step is crucial as it subtracts any absorbance from the solvent and the cuvettes.

    • Remove the blank from the sample cell holder and replace it with the cuvette containing the sample solution.

    • Initiate the wavelength scan.

  • Data Analysis:

    • The instrument software will generate an absorption spectrum (a plot of absorbance vs. wavelength).

    • Use the software's peak-picking function to identify the wavelength of maximum absorbance (λmax).

    • Record the λmax value and the corresponding absorbance.

Logical Relationships in Experimental Design

G cluster_0 Input Variables cluster_1 Experimental Process cluster_2 Output Data Compound 2-Pyridone Derivative (Substituents, Purity) UV_Vis UV-Vis Spectrophotometer (Calibrated) Compound->UV_Vis Solvent Solvent (Polarity, Purity) Solvent->UV_Vis Concentration Concentration Concentration->UV_Vis Lambda_max λmax (nm) UV_Vis->Lambda_max Absorbance Absorbance UV_Vis->Absorbance

Caption: Interplay of variables in determining the UV-Vis absorption maxima.

Conclusion

The UV-Vis absorption maxima of 2-oxo-1,2-dihydropyridine derivatives are a sensitive function of their molecular structure and environment. This guide has provided a comparative analysis of λmax values for a range of derivatives, highlighting the predictable effects of substituent electronics and solvent polarity. The provided experimental protocol offers a robust framework for obtaining accurate and reproducible data. By understanding these fundamental principles, researchers can better interpret the spectroscopic properties of existing 2-pyridones and rationally design new derivatives with desired electronic characteristics for a wide array of applications in science and medicine.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-19.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
  • Marković, J. M., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435-446.
  • Gudeika, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Omega, 8(30), 27289-27301.
  • Vázquez, M. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35085-35111.
  • Gudeika, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Omega, 8(30), 27289-27301.
  • Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(1), 1-11.
  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). RSC Advances, 13(45), 31633-31646.
  • On the solvatochromic reversal of merocyanine dyes. Part 2.1 An experimental and semi-empirical study of the solvatochromism of α- and γ-vinylogous pyridones. (1995). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Dinic, J., et al. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some Pyridazinium Ylides. International Journal of Molecular Sciences, 12(11), 7546-7567.
  • Milenković, D., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6614.
  • Kumar, A., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society, 95, 1-8.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 2. (n.d.).
  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • Chromogenic guest-responsive host compounds which allow rapid guest screening. (2007). Supramolecular Chemistry, 19(6), 429-433.
  • UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Improvement of theoretical UV-Vis spectra calculations by empirical solvatochromic parameters: Case study of 5-arylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 272, 120978.
  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 15(1), 10.
  • 2-Pyridone. (n.d.). In Wikipedia. Retrieved from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Monatshefte für Chemie - Chemical Monthly, 152(6), 665-677.
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2022).
  • Experimental Study and Modeling of the Uv-Vis and Infrared Spectra of the [VO(O2)Hheida]- Complex Dissolved. (n.d.). Max-Planck-Gesellschaft.
  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide proper disposal procedures

Topic: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2] Executive Summary: Immedia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

Executive Summary: Immediate Action Card

Compound Status: Halogenated Heterocyclic Amide Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral).[1][2] Disposal Classification: Halogenated Organic Waste (RCRA Hazardous Waste).[1][2] Critical Prohibition: DO NOT mix with strong oxidizing agents or dispose of down the drain.[2][3] Immediate Spill Action: Dampen with water to prevent dust, sweep into a sealed container, and label "Hazardous Waste - Halogenated Solid."[1][2]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, we must first understand its behavior.[2] As a Senior Application Scientist , I treat this molecule not just as "waste," but as a reactive intermediate with specific stability profiles.

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a tautomeric structure.[1][2] It exists in equilibrium between the 2-oxo (pyridone) and 2-hydroxy forms, though the solid state is predominantly the 2-pyridone form.[1][2] This structural nuance significantly increases its melting point and decreases its solubility in non-polar solvents compared to simple chloropyridines.[2]

Physicochemical Properties (Estimated from Analogs)
PropertyValue / DescriptionOperational Implication
Physical State White to Off-White SolidHigh potential for dust generation; requires respiratory protection.[1][2][4]
Melting Point >250°C (Decomposes)Thermally stable; requires high-temperature incineration.[1][2]
Solubility Low in Water; Soluble in DMSO/DMFAqueous washes may not effectively remove residues; use organic solvents for cleaning.[2]
Reactivity Amide HydrolysisCan release ammonia and the corresponding acid in strong base/acid.[2]
Class Halogenated HeterocycleMust be segregated from non-halogenated waste to prevent dioxin formation during improper incineration.[1][2]
Hazard Classification (GHS)

Based on structural analogs (e.g., 2-chloropyridine-4-carboxamide) and functional group analysis:

  • H302: Harmful if swallowed (Category 4).[1][2]

  • H315/H319: Causes skin and serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5][6]

  • H412: Harmful to aquatic life with long-lasting effects (Halogenated ring stability).[1][2]

Pre-Disposal Treatment & Segregation

Effective disposal starts at the bench. You must segregate this waste stream immediately upon generation.[2]

The "Why" Behind Segregation

We treat this as Halogenated Waste .[2] Commercial incinerators require distinct fuel blending for halogenated compounds to scrub acidic byproducts (HCl) and prevent the formation of polychlorinated dibenzodioxins (PCDDs).[2] Mixing this with non-halogenated solvents (like Acetone or Ethanol) complicates this process and can lead to regulatory fines.[2]

Segregation Decision Tree

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution SolidBin Bin: Halogenated Solids (Yellow/Red Label) Solid->SolidBin Double Bag HalogenCheck Solvent Type? Liquid->HalogenCheck HaloSolv Halogenated Solvent (DCM, Chloroform) HalogenCheck->HaloSolv Yes NonHaloSolv Non-Halogenated (MeOH, DMSO) HalogenCheck->NonHaloSolv No HaloLiqBin Bin: Halogenated Solvents (Red Label) HaloSolv->HaloLiqBin NonHaloMix Bin: Halogenated Solvents (Trace Contamination Rule) NonHaloSolv->NonHaloMix Contains >1% Halogenated Solute

Figure 1: Decision logic for segregating 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide waste.[1][2] Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)[1]
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Use a P95/N95 dust mask if outside a fume hood.[2]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide.[1][2]

    • Constituents: 100%.[2]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Halogenated Waste Drum .

  • Do Not: Do not place in "General Trash" or "Biohazard" bins.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have dissolved the compound in DMSO or Methanol.[1]

  • Classification: Because the solute contains a Chlorine atom, the entire solution is classified as Halogenated Waste.[2]

  • Container: Use a high-density polyethylene (HDPE) or glass carboy.[1][2]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? The amide bond is susceptible to hydrolysis.[2] Highly acidic or basic waste streams can evolve heat or ammonia gas in the waste drum.[2] Neutralize if necessary.

  • Transfer: Pour into the container labeled "Halogenated Organic Solvents."

  • Log: Record the volume and approximate concentration on the waste log sheet.

Scenario C: Contaminated Glassware
  • Rinse: Triple rinse the glassware with a small amount of Acetone or Methanol.[2]

  • Disposal of Rinse: Collect the first three rinses and dispose of them as Halogenated Liquid Waste (Scenario B).

  • Glass Disposal: Once rinsed, the glass can be treated as standard broken glass/labware.[2]

Spill Response Mechanism

Minor Spill (< 5g):

  • Isolate: Alert nearby personnel.

  • Dampen: Lightly mist the powder with water or a wet paper towel to prevent airborne dust (inhalation hazard).[2]

  • Sweep: Use a dustpan and brush dedicated to chemical cleanup.[2]

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[2]

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Halogenated Waste bin.

Major Spill (> 50g):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • PPE Upgrade: Wear a Tyvek suit and a half-face respirator with organic vapor/acid gas cartridges and P100 filters.[1][2]

  • Neutralize: Not typically required, but ensure no incompatibles (strong oxidizers) are nearby.[2]

  • Collect: Scoop material into a wide-mouth jar. Label as "Spill Debris: Halogenated Pyridine Derivative."[2]

Regulatory Compliance (RCRA/EPA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

  • Waste Code Assignment:

    • While this specific CAS is not a "Listed" waste (P or U list), it falls under Characteristic Waste if it exhibits toxicity.[2]

    • Default Classification: Classify as D001 (Ignitable, if in solvent) and tag as Halogenated Organic for the waste vendor.[1]

  • Destruction Method: The only approved destruction method for this class of compound is High-Temperature Incineration with acid gas scrubbing.[1][2] This ensures the pyridine ring is broken and the chlorine is captured as HCl salts rather than released.[2]

References

  • PubChem. (2024).[1][2] Compound Summary: 6-Chloropyridin-2-ol (Tautomer Analog).[1][2] National Library of Medicine.[2] [Link][1][2]

  • U.S. Environmental Protection Agency. (2023).[1][2] RCRA Orientation Manual: Managing Hazardous Waste. EPA.[2][7] [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

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